Myricetin-3-O-rutinoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30O17 |
|---|---|
Molecular Weight |
626.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18+,20+,21-,22+,23+,26+,27-/m0/s1 |
InChI Key |
QCIILLDRJZPUDI-PHTGNFSXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources of Myricetin-3-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin-3-O-rutinoside is a flavonoid glycoside, a class of secondary metabolites found in various plants. It is a derivative of myricetin, a well-researched flavonol known for its antioxidant, anti-inflammatory, and potential anticancer properties. The attachment of a rutinose sugar moiety to the myricetin backbone can influence its bioavailability, solubility, and biological activity. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an exploration of relevant signaling pathways.
Natural Sources of this compound
This compound has been identified in a variety of plant species, often alongside its aglycone, myricetin, and other flavonoid glycosides. The primary documented natural sources include:
-
Picea abies (Norway Spruce): This coniferous tree is a known source of this compound, where it is present in the needles[1][2].
-
Chrysobalanus icaco (Cocoplum): The leaves of this plant, used in traditional medicine, have been shown to contain this compound[3][4][5][6][7].
-
Ribes nigrum (Blackcurrant): The fruits of the blackcurrant bush are a significant dietary source of this compound[7].
-
Ribes uva-crispa (Greencurrant/Gooseberry): Similar to blackcurrants, greencurrants also contain this compound, albeit at lower concentrations[7].
-
Hypericum richeri : This species of St. John's wort has been reported to contain this compound.
-
Musa spp. (Banana): Certain banana cultivars have been identified as containing this flavonoid glycoside.
Quantitative Data of this compound
The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, growing conditions, and harvesting time. The following table summarizes the available quantitative data for this compound.
| Plant Species | Plant Part | Concentration | Reference |
| Ribes nigrum (Blackcurrant) | Fruit | 3.14 mg/100 g | [7] |
| Ribes uva-crispa (Greencurrant) | Fruit | 0.78 mg/100 g | [7] |
| Picea abies (Norway Spruce) | Needles | Data not available | |
| Chrysobalanus icaco (Cocoplum) | Leaves | Data not available |
Note: While the presence of this compound in Picea abies and Chrysobalanus icaco is confirmed, specific quantitative data for this particular glycoside was not available in the reviewed literature. Further targeted quantitative studies are required to determine the exact concentrations in these sources.
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices typically involve chromatographic techniques. Below are detailed methodologies synthesized from various cited experimental studies.
Extraction of Flavonoid Glycosides from Plant Material
This protocol outlines a general procedure for the extraction of flavonoid glycosides, including this compound, from plant tissues.
Workflow for Flavonoid Glycoside Extraction
Caption: General workflow for the extraction of flavonoid glycosides.
Methodology:
-
Sample Preparation: Fresh plant material (e.g., leaves, fruits) is collected and either air-dried or freeze-dried to remove moisture. The dried material is then ground into a fine powder to increase the surface area for extraction.
-
Extraction: A known weight of the powdered plant material (e.g., 20 g) is subjected to extraction with a suitable solvent. A common solvent system is 70% ethanol in water[3][5][6]. The extraction can be performed through maceration (soaking the material in the solvent for a period of time, e.g., 3 days) or accelerated using techniques like ultrasonication or Soxhlet extraction[3][5][6].
-
Filtration and Concentration: The resulting mixture is filtered to separate the solid plant debris from the liquid extract. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common method for the quantification of this compound.
Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Methodology:
-
Standard Preparation: A stock solution of pure this compound standard is prepared in HPLC-grade methanol. A series of dilutions are then made to create a calibration curve.
-
Sample Preparation: A known amount of the crude or fractionated extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or 1% acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with a small amount of acid.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the maximum wavelength for this compound (around 350 nm). An Electrospray Ionization Mass Spectrometer (ESI-MS) can be used for more specific detection and structural confirmation, monitoring for the deprotonated molecule [M-H]⁻ at m/z 625[3][5][6].
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Signaling Pathways
While the biological activities of the aglycone myricetin have been extensively studied, there is a significant lack of research specifically investigating the signaling pathways directly modulated by this compound. However, studies on structurally similar flavonoid glycosides and the known pathways of myricetin can provide valuable insights.
Disclaimer: The following signaling pathway diagram illustrates the established anti-inflammatory effects of myricetin , the aglycone of this compound. The specific effects of the glycoside form may differ due to variations in cell uptake, metabolism, and interaction with cellular targets.
Myricetin is known to exert its anti-inflammatory effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-inflammatory Signaling Pathway of Myricetin
Caption: Anti-inflammatory signaling pathway of Myricetin, the aglycone of this compound.
Upon inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Concurrently, inflammatory signals can activate the MAPK pathways, including p38 and JNK, which also contribute to the expression of inflammatory mediators. Myricetin has been shown to inhibit the activation of the IKK complex and the phosphorylation of p38 and JNK, thereby suppressing the downstream inflammatory response[8][9][10][11][12].
A study on a similar compound, myricetin 3-O-β-d-galactopyranoside, demonstrated its ability to inhibit UVA-induced activation of p38 and JNK MAPKs and upregulate the TGFβ/Smad pathway, suggesting that glycosylation does not necessarily abolish the anti-inflammatory and matrix-modulating effects of the myricetin backbone[13]. This provides a rationale for investigating whether this compound exhibits similar modulatory effects on these key signaling pathways.
Conclusion
This compound is a naturally occurring flavonoid with a presence in several plant species, notably blackcurrants, greencurrants, Norway spruce, and cocoplum. The development of robust analytical methods, primarily HPLC-DAD-MS, has enabled its identification and quantification. While the biological activities of its aglycone, myricetin, are well-documented, further research is critically needed to elucidate the specific signaling pathways modulated by this compound. Understanding the distinct pharmacological profile of this glycoside will be essential for its potential development as a therapeutic agent in various fields, including pharmaceuticals and nutraceuticals. This guide provides a foundational resource for researchers and professionals in drug development to further explore the potential of this promising natural compound.
References
- 1. Changes in Content of Bioactive Compounds and Antioxidant Activity Induced in Needles of Different Half-Sib Families of Norway Spruce (Picea abies (L.) H. Karst) by Seed Treatment with Cold Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Myricetin 3-O-rutinoside - Wikipedia [en.wikipedia.org]
- 8. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Myricetin-3-O-rutinoside chemical structure and properties
An In-depth Exploration of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Flavonoid
For Researchers, Scientists, and Drug Development Professionals
Myricetin-3-O-rutinoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its impact on key cellular signaling pathways.
Chemical Structure and Properties
This compound is a flavonoid, specifically a flavonol, which is characterized by a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The structure consists of a myricetin aglycone linked to a rutinose (a disaccharide composed of rhamnose and glucose) moiety at the 3-hydroxyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-chromen-4-one | PubChem[1] |
| Molecular Formula | C27H30O17 | PubChem[1] |
| Molecular Weight | 626.5 g/mol | PubChem[1] |
| Appearance | Powder | --- |
| Melting Point | 190-192 °C | --- |
| Boiling Point (Predicted) | 1053.4 ± 65.0 °C | --- |
| Water Solubility (Predicted) | 4.45 g/L | FooDB[2] |
| pKa (Strongest Acidic, Predicted) | 6.43 | FooDB[2] |
| LogP (Predicted) | -1.2 to 0.23 | FooDB[2] |
Natural Occurrence and Biosynthesis
This compound is found in various plants. It has been isolated from species such as Picea abies (Norway spruce) and Chrysobalanus icaco (cocoplum).[1][3] The aglycone, myricetin, is more widely distributed and can be found in berries, fruits, vegetables, and tea.[4][5][6]
The biosynthesis of this compound follows the general flavonoid biosynthesis pathway. This pathway starts with the synthesis of a chalcone scaffold from phenylalanine and malonyl-CoA. A series of enzymatic reactions, including cyclization, oxidation, and hydroxylation, leads to the formation of the myricetin aglycone. Finally, glycosyltransferases catalyze the attachment of the rutinose sugar moiety to the 3-hydroxyl group of myricetin to form this compound.
Biological Activities and Signaling Pathways
Myricetin and its glycosides, including this compound, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are attributed to their ability to modulate various cellular signaling pathways. Much of the detailed mechanistic work has been conducted on the aglycone, myricetin.
Antioxidant Activity
Myricetin is a potent antioxidant due to the presence of multiple hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.[4]
Anti-inflammatory Activity
Myricetin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways such as the NF-κB pathway.
Anticancer Activity
Myricetin has demonstrated anticancer potential by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis in various cancer cell lines. These effects are mediated through its influence on signaling pathways that regulate cell proliferation, survival, and death.
Key Signaling Pathways Modulated by Myricetin
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Myricetin has been shown to inhibit this pathway in cancer cells, leading to apoptosis and reduced cell proliferation.[7][8][9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Myricetin can modulate the MAPK pathway, often leading to the activation of pro-apoptotic signals (JNK and p38) and the inhibition of pro-survival signals (ERK) in cancer cells.[10][11][12]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and cell survival. Myricetin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in certain cell types.[13][14]
Experimental Protocols
Extraction and Isolation of this compound
A general workflow for the extraction and isolation of flavonoid glycosides from plant material is as follows:
Methodology Outline:
-
Extraction: Dried and powdered plant material is typically extracted with a polar solvent such as 80% ethanol at room temperature or under reflux.[15]
-
Concentration: The crude extract is filtered and concentrated under reduced pressure to remove the solvent.
-
Fractionation: The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[15]
-
Column Chromatography: The fraction enriched with the desired compound (often the ethyl acetate or butanol fraction for flavonoid glycosides) is further purified using column chromatography techniques.[16] Common stationary phases include silica gel or Sephadex.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC.[15]
Biological Activity Assays
Antioxidant Activity Assays (DPPH and ABTS):
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (around 517 nm).[17]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of the test compound to scavenge this radical is measured by the decrease in absorbance at a specific wavelength (around 734 nm).[17][18]
Western Blotting for Signaling Pathway Analysis:
This technique is used to detect the phosphorylation status of key proteins in signaling pathways.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound or its aglycone at various concentrations and for different time points.
-
Protein Extraction: Total protein is extracted from the treated and untreated cells.
-
SDS-PAGE and Protein Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[7][10]
Conclusion
This compound is a promising natural compound with a range of biological activities that warrant further investigation for its potential use in drug development. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for therapeutic applications. While more research is needed to fully elucidate its mechanisms of action and to develop standardized experimental protocols, the existing data highlight the significant potential of this flavonoid glycoside.
References
- 1. This compound | C27H30O17 | CID 21577860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Myricetin 3-rutinoside (FDB021842) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodstruct.com [foodstruct.com]
- 6. Myricetin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myricetin Protects Cells against Oxidative Stress-Induced Apoptosis via Regulation of PI3K/Akt and MAPK Signaling Pathways [mdpi.com]
- 13. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The intricate Pathway of Myricetin-3-O-rutinoside Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myricetin-3-O-rutinoside, a naturally occurring flavonol glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Found in various fruits and plants, such as blackcurrants, this complex molecule's biosynthesis is a multi-step process involving a cascade of enzymatic reactions. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in plants, detailing the enzymatic players, regulatory mechanisms, and experimental methodologies crucial for its study and potential biotechnological production.
The Core Biosynthetic Pathway: From Phenylalanine to a Glycosylated Flavonol
The formation of this compound is an extension of the well-established flavonoid biosynthesis pathway, which itself originates from the general phenylpropanoid pathway. The entire process can be conceptually divided into three major stages: the synthesis of the flavonoid backbone, the specific hydroxylation to form myricetin, and the final glycosylation to yield this compound.
Stage 1: The General Phenylpropanoid Pathway
This foundational pathway provides the initial building blocks for a vast array of plant secondary metabolites, including flavonoids.
-
L-Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of the amino acid L-phenylalanine, a reaction catalyzed by Phenylalanine ammonia-lyase (PAL) .[1]
-
Cinnamic Acid to p-Coumaric Acid: The subsequent hydroxylation of cinnamic acid is carried out by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.
-
p-Coumaric Acid to p-Coumaroyl-CoA: The final step of this initial stage involves the activation of p-coumaric acid with Coenzyme A, a reaction mediated by 4-Coumarate:CoA ligase (4CL) .
Stage 2: Flavonoid and Myricetin Synthesis
The activated p-Coumaroyl-CoA enters the flavonoid-specific pathway, leading to the formation of the myricetin aglycone.
-
p-Coumaroyl-CoA to Naringenin Chalcone: Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]
-
Naringenin Chalcone to Naringenin: The six-membered heterocyclic C-ring of the flavonoid skeleton is formed through the stereospecific isomerization of naringenin chalcone by Chalcone isomerase (CHI) , yielding the flavanone naringenin.[2][3]
-
Naringenin to Dihydrokaempferol (DHK): Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of naringenin to produce the dihydroflavonol, dihydrokaempferol.[4]
-
Hydroxylation to Dihydromyricetin (DHM): The B-ring of the dihydroflavonol undergoes further hydroxylation to create the precursor for myricetin.
-
Dihydromyricetin to Myricetin: The flavonol myricetin is formed from dihydromyricetin through the introduction of a double bond between the C2 and C3 positions of the C-ring, a reaction catalyzed by Flavonol synthase (FLS) .[4][5]
Stage 3: Glycosylation to this compound
The final and defining steps in the biosynthesis of this compound involve the sequential addition of sugar moieties to the 3-hydroxyl group of the myricetin aglycone. This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).
-
Myricetin to Myricetin-3-O-glucoside: A UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or F3GT) utilizes UDP-glucose as a sugar donor to attach a glucose molecule to the 3-hydroxyl group of myricetin.[1][6]
-
Myricetin-3-O-glucoside to this compound: The final step is the addition of a rhamnose sugar to the 6-position of the glucose moiety. This reaction is catalyzed by a specific UDP-rhamnose:flavonol-3-O-glucoside-6"-O-rhamnosyltransferase . The resulting disaccharide is rutinose, thus forming this compound.
Transcriptional Regulation of the Pathway
The biosynthesis of flavonoids is a tightly regulated process, primarily controlled at the transcriptional level by a complex of transcription factors. The MBW complex, comprising R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, is a central regulator of the late biosynthetic genes in the flavonoid pathway.[7][8]
-
R2R3-MYB Transcription Factors: These proteins are key determinants of which branch of the flavonoid pathway is activated. Specific MYB factors, such as MYB11, MYB12, and MYB111 in Arabidopsis thaliana, are known to activate the expression of early biosynthetic genes leading to flavonol production.[7][9]
-
bHLH Transcription Factors: These proteins act as partners for MYB transcription factors, forming a complex that binds to the promoters of target genes.[8][10]
-
WD40 Proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors to form the functional MBW complex.[8]
The expression of the genes encoding the enzymes of the myricetin biosynthesis pathway is coordinately regulated by these transcription factors in response to developmental cues and environmental stimuli such as UV light and nutrient availability.
Quantitative Data
| Enzyme Family | Specific Enzyme | Substrate | Km (µM) | Vmax (nKat/mg protein) | kcat/Km (s⁻¹M⁻¹) | Plant Source | Reference |
| Flavonol Synthase (FLS) | ZmFLS1 | Dihydroquercetin | 15.3 ± 1.2 | - | 1.1 x 10⁵ | Zea mays | [11] |
| UDP-glycosyltransferase (UGT) | CsUGT78A14 | Myricetin | 23.7 | 0.034 | - | Camellia sinensis | [1] |
| CsUGT78A14 | Quercetin | 11.9 | 0.036 | - | Camellia sinensis | [1] | |
| CsUGT78A14 | Kaempferol | 30.9 | 0.074 | - | Camellia sinensis | [1] | |
| CsUGT78A15 | Myricetin | 38.8 | 0.115 | - | Camellia sinensis | [1] | |
| CsUGT78A15 | Quercetin | 50.0 | 0.184 | - | Camellia sinensis | [1] | |
| CsUGT78A15 | Kaempferol | 54.6 | 0.265 | - | Camellia sinensis | [1] | |
| UGT72X4 | Myricetin | 2.8 ± 0.2 | - | 1.1 x 10⁵ | Glycine max | [6] | |
| UGT72Z3 | Myricetin | 4.3 ± 0.3 | - | 1.2 x 10⁵ | Glycine max | [6] | |
| UGT92G4 | Myricetin | 3.9 ± 0.4 | - | 0.9 x 10⁵ | Glycine max | [6] |
Note: The table summarizes available kinetic data for enzymes related to myricetin biosynthesis. Specific kinetic parameters for the rhamnosyltransferase acting on myricetin-3-O-glucoside are currently not well-documented.
Experimental Protocols
The study of the this compound biosynthesis pathway involves a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
Flavonoid Extraction and Profiling
Objective: To extract and analyze the flavonoid content, including this compound, from plant tissue.
Methodology:
-
Tissue Collection and Preparation:
-
Collect fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to remove water.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
-
Extraction:
-
Weigh a precise amount of the powdered tissue (e.g., 100 mg).
-
Add 1 mL of extraction solvent (e.g., 80% methanol in water).
-
Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 14,000 rpm for 15 minutes to pellet the cell debris.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the flavonoids using a gradient of two mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detect the flavonoids using a diode array detector (DAD) at a wavelength of 350 nm for flavonols and a mass spectrometer for identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns. This compound has a molecular weight of 626.51 g/mol .[12]
-
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify recombinant enzymes (e.g., FLS, UGTs) for in vitro characterization.
Methodology:
-
Gene Cloning:
-
Isolate total RNA from the plant tissue of interest.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the coding sequence of the target enzyme gene using PCR with specific primers.
-
Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli expression) containing a purification tag (e.g., His-tag).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host, such as E. coli BL21(DE3).
-
Grow the transformed cells in a suitable medium (e.g., LB broth) to an optimal density.
-
Induce protein expression with an inducing agent (e.g., IPTG).
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in a lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Elute the purified protein and dialyze against a storage buffer.
-
Verify the purity and size of the protein using SDS-PAGE.
-
In Vitro Enzyme Assays
Objective: To determine the activity and kinetic parameters of the purified biosynthetic enzymes.
Methodology:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM Dihydromyricetin (substrate)
-
2 mM 2-oxoglutarate
-
2 mM Ascorbate
-
100 µM FeSO₄
-
Purified FLS enzyme
-
-
Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of methanol containing an internal standard.
-
Analyze the formation of myricetin by HPLC as described in section 4.1.
Methodology:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
100 µM Myricetin or Myricetin-3-O-glucoside (acceptor substrate)
-
1 mM UDP-glucose or UDP-rhamnose (sugar donor)
-
Purified UGT enzyme
-
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
Terminate the reaction by adding two volumes of methanol.
-
Analyze the formation of the glycosylated product by HPLC or UPLC-MS as described in section 4.1.
-
Alternatively, a continuous assay like the UDP-Glo™ Glycosyltransferase Assay can be used, which measures the production of UDP as a luminescent signal.[13][14]
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthesis pathway of this compound.
Transcriptional Regulation of Flavonol Biosynthesis
Caption: Transcriptional regulation of flavonoid biosynthesis.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for recombinant enzyme characterization.
References
- 1. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 2. Appraisal of Total Phenol, Flavonoid Contents, and Antioxidant Potential of Folkloric Lannea coromandelica Using In Vitro and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavonol-3-O-glucoside L-rhamnosyltransferase (EC 2.4.1.159) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of three flavonoid glycosyltransferases from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 9. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel 3-O-rhamnoside: 2″-O-xylosyltransferase Responsible for Terminal Modification of Prenylflavonol Glycosides in Epimedium pubescens Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
The Discovery and Isolation of Myricetin-3-O-rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myricetin-3-O-rutinoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this promising compound. Detailed experimental protocols for its extraction and purification from natural sources are presented, alongside a comprehensive summary of its physicochemical and spectroscopic data. Furthermore, this document elucidates the compound's interaction with key cellular signaling pathways, offering valuable insights for researchers and professionals engaged in natural product chemistry and drug development.
Introduction
This compound is a flavonoid belonging to the flavonol subclass, characterized by a myricetin aglycone attached to a rutinose (a disaccharide of rhamnose and glucose) moiety at the 3-hydroxyl position.[1] It is found in various plant species, including those of the Pinaceae and Chrysobalanaceae families.[2][3] The presence of the rutinoside group can influence the bioavailability and metabolic fate of the myricetin aglycone, which is known to modulate several key signaling pathways implicated in diseases such as cancer and inflammatory disorders. This guide serves as a comprehensive resource for the scientific community, detailing the processes involved in isolating and studying this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its identification and characterization. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H30O17 | [4][5] |
| Molecular Weight | 626.52 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [5] |
| Purity (by HPLC) | Up to 96.98% | [5][6] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference |
| LC-MS | Precursor Ion [M+H]+: 627.159 Fragment Ions: 319.045654, 481.096649 | [7] |
| ¹³C NMR | A complete list of chemical shifts is available in the PubChem database. | [7] |
| ¹H NMR | Spectrum consistent with structure. | [5][6] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol synthesized from various reported methods for flavonoid isolation.
Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, bark) and grind it into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: Macerate the powdered plant material in a suitable solvent. A common choice is 80% aqueous methanol or ethanol. The ratio of solvent to plant material is typically 10:1 (v/w).
-
Extraction Conditions: Perform the extraction at room temperature with continuous agitation for 24-48 hours. Alternatively, use ultrasonication or reflux extraction to shorten the extraction time.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Myricetin glycosides are typically enriched in the more polar fractions, such as ethyl acetate and n-butanol.
-
Fraction Selection: Analyze the different fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fraction containing the highest concentration of the target compound.
Chromatographic Purification
-
Column Chromatography:
-
Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20.
-
Elution: Apply the enriched fraction to the column and elute with a gradient of solvents. For silica gel, a common mobile phase is a mixture of chloroform and methanol, with increasing methanol polarity. For Sephadex LH-20, methanol is a common eluent.
-
Fraction Collection: Collect the eluting fractions and monitor them by TLC or HPLC.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where flavonoids absorb, typically around 280 nm and 350 nm.
-
Purification: Collect the peak corresponding to this compound. The purity of the isolated compound can be confirmed by analytical HPLC.
-
Signaling Pathways Modulated by Myricetin
While research on the specific signaling pathways directly modulated by this compound is ongoing, the biological activities of its aglycone, myricetin, are well-documented. It is hypothesized that this compound may act as a prodrug, being hydrolyzed to myricetin in vivo to exert its effects. Myricetin is known to interact with several key signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[3][5]
References
- 1. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin | C15H10O8 | CID 5281672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | C27H30O17 | CID 21577860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Myricetin-3-O-rutinoside: A Review of Its Biological Activities and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Myricetin-3-O-rutinoside, a flavonoid glycoside, has been identified in various plant species. However, detailed studies on its specific biological activities are limited in the current scientific literature. In contrast, its aglycone, myricetin, is a well-researched flavonol with a broad spectrum of pharmacological effects, including potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available literature on myricetin and its glycosides, with a focus on this compound where data is available. The document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.
Introduction to this compound
This compound is a natural flavonoid where the hydrogen of the hydroxyl group at position 3 of myricetin is replaced by a rutinose (a disaccharide composed of rhamnose and glucose) moiety. It has been isolated from plants such as Chrysobalanus icaco and Picea abies[1]. While specific biological data for this compound is sparse, the activities of its parent compound, myricetin, and other related glycosides suggest its potential as a bioactive molecule. One study has reported an IC50 value of 74.74 μM for this compound in inhibiting neuroinflammation in BV-2 microglial cells. Research on extracts from Chrysobalanus icaco, containing myricetin derivatives including the 3-O-rutinoside, has indicated antioxidant, antiobesogenic, and hypoglycemic activities, though specific contributions of the rutinoside were not quantified[1].
Biological Activities of Myricetin and its Glycosides
Due to the limited data on this compound, this section will focus on the extensively studied biological activities of its aglycone, myricetin, and other relevant glycosides.
Myricetin is a potent antioxidant. Its activity is attributed to its chemical structure, which allows for the effective scavenging of free radicals.
Table 1: Quantitative Antioxidant Activity of Myricetin and its Glycosides
| Compound | Assay | IC50 / EC50 / Value | Reference |
| Myricetin | DPPH Radical Scavenging | - | [2] |
| Myricetin | ABTS Radical Scavenging | - | [2] |
| Myricetin | FRAP (Ferric Reducing Antioxidant Power) | - | [3] |
| Myricetin-3-O-galactoside | DPPH Radical Scavenging | Higher IC50 than Myricetin | [4] |
| Myricetin-3-O-galactoside | Lipid Peroxidation Inhibition | 160 µg/ml | [5] |
| Myricetin-3-O-rhamnoside | DPPH Radical Scavenging | 1.4 µg/ml | [5] |
| Myricetin-3-O-rhamnoside | Lipid Peroxidation Inhibition | 220 µg/ml | [5] |
| Myricetin-3-O-rhamnoside | FRAP (Ferric Reducing Antioxidant Power) | 22.9 mM FeSO4 Equivalent/mg | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of the compounds is often measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A typical protocol involves:
-
Preparation of a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Preparation of a DPPH radical solution in the same solvent to a specific absorbance at a particular wavelength (e.g., 517 nm).
-
Mixing of various concentrations of the test compound with the DPPH solution.
-
Incubation of the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement of the absorbance of the resulting solution.
-
Calculation of the percentage of DPPH radical scavenging activity. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Experimental Workflow for Antioxidant Assays
Caption: Workflow for in vitro antioxidant capacity determination.
Myricetin exerts significant anti-inflammatory effects by modulating key inflammatory pathways.
Table 2: Quantitative Anti-inflammatory Activity of Myricetin and its Glycosides
| Compound | Cell Line / Model | Target / Effect | Concentration / IC50 | Reference |
| Myricetin | A549 cells | Inhibition of TNF-α induced IL-6 and IL-8 production | - | [7] |
| Myricetin | RAW264.7 macrophages | Suppression of NO, iNOS, PGE2, and COX-2 production | Dose-dependent | [8] |
| Myricetin-3-O-galactopyranoside | UVA-irradiated HaCaT keratinocytes | Decreased COX-2, iNOS, TNF-α, IL-1β, and IL-6 levels | 25 µM | [9] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
-
RAW264.7 macrophages are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After an incubation period (e.g., 24 hours), the cell supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is calculated from a standard curve.
Signaling Pathway: Myricetin's Inhibition of the NF-κB Pathway
Caption: Myricetin inhibits the NF-κB signaling pathway.
Myricetin has demonstrated cytotoxic effects against various cancer cell lines through the modulation of multiple signaling pathways.
Table 3: Cytotoxic Activity of Myricetin in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 | Reference |
| Myricetin | Colon Cancer (HT-29) | ~55 µM | [10] |
| Myricetin | Prostate Cancer (DU145) | 55.5 µM | [10] |
| Myricetin | Breast Cancer (T47D) | 46 µM | [10] |
| Myricetin | Ovarian Cancer (SKOV-3) | 40 µg/ml | [11] |
| Myricetin | Colon Cancer (HCT-15) | Dose-dependent cytotoxicity | [11] |
| Myricetin | Hepatocellular Carcinoma (SMMC-7721) | < 252.2 µM (24h) | [12] |
| Myricetin | Hepatocellular Carcinoma (Hep3B) | < 163.9 µM (48h) | [12] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Cells are treated with various concentrations of the test compound for a specified time (e.g., 24, 48, or 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Signaling Pathway: Myricetin's Induction of Apoptosis
Caption: Myricetin induces apoptosis via the mitochondrial pathway.
Conclusion and Future Directions
The available scientific literature strongly supports the potent biological activities of myricetin, particularly its antioxidant, anti-inflammatory, and anticancer effects. While data on this compound is currently scarce, the extensive research on its aglycone provides a solid foundation for expecting similar, albeit potentially modified, bioactivities. The glycosidic moiety can influence the bioavailability, solubility, and metabolic fate of the flavonoid, which may alter its efficacy.
Future research should focus on isolating or synthesizing pure this compound and conducting comprehensive in vitro and in vivo studies to elucidate its specific pharmacological profile. Direct comparisons with myricetin and other myricetin glycosides would be invaluable in understanding the structure-activity relationships. Such research is crucial for unlocking the full therapeutic potential of this natural compound for the development of novel drugs and nutraceuticals.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of Myricitrin and 3,5-di-O-Methyl Gossypetin from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad [mdpi.com]
- 10. Frontiers | Myricetin Induces Autophagy and Cell Cycle Arrest of HCC by Inhibiting MARCH1-Regulated Stat3 and p38 MAPK Signaling Pathways [frontiersin.org]
- 11. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Uses of Myricetin-3-O-rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myricetin-3-O-rutinoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its core biological activities, underlying mechanisms of action, and relevant experimental data. While much of the detailed mechanistic research has been conducted on its aglycone, myricetin, the available evidence strongly suggests that this compound shares a similar pharmacological profile, exhibiting potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes critical signaling pathways to facilitate further research and drug development efforts.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are integral components of the human diet.[1] Among these, myricetin and its glycosides have been the subject of extensive research due to their broad spectrum of biological activities.[1][2] this compound is a specific glycosidic form of myricetin, where a rutinose sugar moiety is attached to the myricetin backbone.[3] This structural modification can influence its bioavailability and metabolic fate in vivo. The therapeutic potential of this compound is primarily attributed to its potent antioxidant and anti-inflammatory properties, which underpin its efficacy in various disease models.[4][5]
Core Therapeutic Areas and Mechanisms of Action
Antioxidant Activity
This compound demonstrates significant antioxidant potential, a characteristic attributed to the numerous hydroxyl groups in its chemical structure which can effectively scavenge free radicals.[6] The antioxidant activity is a cornerstone of its protective effects against cellular damage implicated in a range of pathologies.
Mechanism of Action: The primary antioxidant mechanisms include:
-
Direct Radical Scavenging: Neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7]
-
Chelation of Metal Ions: Prevention of the formation of highly reactive hydroxyl radicals by chelating transition metal ions like iron and copper.[8]
-
Upregulation of Endogenous Antioxidant Enzymes: Enhancement of the activity of enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[7]
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. This compound and its aglycone exhibit potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][5][9]
Mechanism of Action:
-
Inhibition of Pro-inflammatory Enzymes: Downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]
-
Suppression of Pro-inflammatory Cytokines: Reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10]
-
Modulation of Inflammatory Signaling Pathways: Inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][11][12]
Neuroprotective Properties
The antioxidant and anti-inflammatory properties of myricetin and its glycosides contribute significantly to their neuroprotective effects.[9] These compounds show promise in mitigating the neuronal damage associated with neurodegenerative diseases and ischemic brain injury.[13][14]
Mechanism of Action:
-
Reduction of Oxidative Stress in Neuronal Cells: Protection against ROS-induced neuronal damage.[9]
-
Modulation of Neuroinflammation: Suppression of inflammatory responses in the brain.[5][9]
-
Inhibition of Apoptosis: Prevention of programmed cell death in neurons through the regulation of apoptotic signaling pathways.[15]
-
Anti-amyloidogenic Activity: Myricetin has been shown to inhibit the formation and promote the destabilization of amyloid-β fibrils, which are hallmarks of Alzheimer's disease.[16]
Anti-Cancer Activity
Myricetin has demonstrated significant anti-cancer potential through the modulation of various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][15] While specific data on this compound is more limited, the shared mechanisms of the aglycone are highly relevant.
Mechanism of Action:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[15][17]
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[17]
-
Inhibition of Angiogenesis: Suppressing the formation of new blood vessels that supply tumors.[12]
-
Modulation of Cancer-Related Signaling Pathways: Inhibition of the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[12][15]
Metabolic Regulation
Emerging evidence suggests that myricetin can improve metabolic health by influencing glucose and lipid metabolism.[18][19] This makes it a potential candidate for the management of metabolic disorders like type 2 diabetes.[18]
Mechanism of Action:
-
Improved Insulin Sensitivity: Myricetin has been shown to enhance insulin signaling.[18]
-
Regulation of Glucose Metabolism: Studies in animal models have demonstrated a reduction in blood glucose levels.[18][19]
-
Modulation of Lipid Profiles: Myricetin has been observed to reduce levels of triglycerides and total cholesterol in animal studies.[18][19]
Quantitative Data
The following tables summarize the available quantitative data for Myricetin and its glycosides, providing a basis for comparison and further investigation.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity
| Compound | Assay | Cell Line/System | IC50 / EC50 | Reference |
| This compound | Antineuroinflammatory (NO production) | BV2 microglia | 74.74 μM | [11] |
| Myricetin | DPPH radical scavenging | Cell-free | 4.68 µg/mL | [20] |
| Myricetin-3-O-rhamnoside | DPPH radical scavenging | Cell-free | 1.4 µg/mL | [13] |
| Myricetin-3-O-galactoside | Lipid peroxidation inhibition | Cell-free | 160 µg/mL | [13] |
| Myricetin-3-O-rhamnoside | Lipid peroxidation inhibition | Cell-free | 220 µg/mL | [13] |
| Myricetin | COX-1 Inhibition | Intact cell system | 0.5 µM | [21] |
| Myricetin | COX-2 Inhibition | Isolated enzyme | 8 µM | [21] |
| Myricetin | 5-LOX Inhibition | RBL-1 cells | 0.1 µM | [21] |
Table 2: In Vitro Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| Myricetin | HepG2 (Hepatocellular carcinoma) | Cell viability | 28.147 μM | [22] |
| Myricetin | Hep3B (Hepatocellular carcinoma) | Cell viability | 48.473 μM | [22] |
| Myricetin | MDA-MB-231 (Triple-negative breast cancer) | Cell growth | 114.75 µM (72h) | [23] |
| Myricetin-3-rhamnoside | MDA-MB-231 (Triple-negative breast cancer) | MTT assay | 56.26 ± 8.50 µM | [24] |
| Myricetin-3-rhamnoside | MDA-MB-231 (Triple-negative breast cancer) | SRB assay | 88.64 ± 7.14 µM | [24] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key experiments cited in the literature for Myricetin and its derivatives.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide (NO) production.
-
NO Quantification: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.
In Vitro Antioxidant Assay (DPPH Radical Scavenging)
-
Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound (this compound) are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The EC50 value is determined.
In Vitro Anti-Cancer Assay (MTT Cell Viability Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2, MDA-MB-231) are seeded in 96-well plates and cultured until they reach a certain confluency.
-
Compound Treatment: The cells are treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Cells treated with this compound and/or an inducing agent are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-NF-κB, total NF-κB).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Signaling Pathways and Visualizations
The therapeutic effects of this compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: PI3K/Akt/mTOR Signaling Pathway Modulation by this compound.
Caption: MAPK Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Evaluation.
Conclusion and Future Directions
This compound is a promising natural compound with a wide range of potential therapeutic applications. Its strong antioxidant and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, make it a compelling candidate for further investigation in the context of neurodegenerative diseases, cancer, and metabolic disorders.
While the current body of research provides a solid foundation, several areas warrant further exploration:
-
Bioavailability and Metabolism: More detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its therapeutic delivery and efficacy.
-
In Vivo Efficacy: While in vitro data is promising, more extensive in vivo studies in relevant animal models are required to validate the therapeutic potential of this compound for specific diseases.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in humans.
-
Structure-Activity Relationship: Further investigation into how the rutinose moiety influences the biological activity compared to the aglycone myricetin could inform the design of more potent synthetic derivatives.
References
- 1. Myricetin ameliorates brain injury and neurological deficits via Nrf2 activation after experimental stroke in middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Myricetin Supplementation on Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis of In Vivo Mice Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on myricetin as a potential therapeutic candidate for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nutrients | Free Full-Text | Myricetin Exerts Anti-Obesity Effects through Upregulation of SIRT3 in Adipose Tissue [mdpi.com]
- 9. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling | Semantic Scholar [semanticscholar.org]
- 11. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Integrated Metabolomics and Network Pharmacology Investigation of Cardioprotective Effects of Myricetin after 1-Week High-Intensity Exercise [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repository.maranatha.edu [repository.maranatha.edu]
- 21. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. oaepublish.com [oaepublish.com]
- 24. tandfonline.com [tandfonline.com]
Myricetin-3-O-rutinoside: An In-depth Technical Guide to its Role in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin-3-O-rutinoside is a naturally occurring flavonoid, a class of secondary metabolites widely distributed throughout the plant kingdom. It is a glycoside of myricetin, where a rutinose sugar moiety is attached to the myricetin backbone. This compound and its aglycone, myricetin, are of significant interest due to their diverse biological activities, including potent antioxidant, anti-inflammatory, and photoprotective properties. In plants, this compound plays a crucial role in various physiological processes, from defense against biotic and abiotic stresses to developmental regulation. This technical guide provides a comprehensive overview of the biosynthesis, metabolic functions, and experimental analysis of this compound in plants, tailored for researchers, scientists, and professionals in drug development seeking to understand and harness the properties of this important phytochemical.
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the well-established phenylpropanoid and flavonoid biosynthetic pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the myricetin aglycone, which is then glycosylated to form this compound.
The key enzymatic steps leading to the formation of the myricetin aglycone are:
-
Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Converts naringenin chalcone to the flavanone naringenin.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.
-
Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These enzymes introduce hydroxyl groups to the B-ring of dihydrokaempferol, leading to the formation of dihydroquercetin and dihydromyricetin.
-
Flavonol Synthase (FLS): Oxidizes dihydromyricetin to form the flavonol myricetin.[1]
The final step in the biosynthesis of this compound is the glycosylation of the myricetin aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer a sugar moiety from a UDP-sugar donor to the 3-hydroxyl group of myricetin. Specifically, a two-step glycosylation process is generally required for the formation of a rutinoside moiety (rhamnose-glucose disaccharide). First, a glucosyltransferase attaches a glucose molecule, and then a rhamnosyltransferase adds a rhamnose molecule to the glucose. While specific UGTs for the rutinosylation of myricetin have not been definitively characterized in all plant species, research in various plants has identified UGTs responsible for flavonol glycosylation. For instance, UGT77B2 and UGT709G2 in montbretia are involved in the glycosylation of myricetin.[2]
Figure 1: Simplified biosynthetic pathway of this compound.
Role in Plant Metabolism
This compound is a multifunctional molecule in plants, contributing to various aspects of their metabolism, defense, and interaction with the environment.
Antioxidant Activity and Oxidative Stress Response
Flavonoids, including this compound, are potent antioxidants.[3] They can scavenge reactive oxygen species (ROS) such as superoxide, hydrogen peroxide, and hydroxyl radicals, which are generated during normal metabolic processes and in response to environmental stresses.[4] The accumulation of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA. Myricetin, the aglycone of this compound, has been shown to protect cells against oxidative stress-induced apoptosis by regulating the PI3K/Akt and MAPK signaling pathways in some biological systems, and similar mechanisms are plausible in plants.[5] By quenching ROS, this compound helps maintain cellular redox homeostasis and protects the plant from oxidative damage.
Figure 2: Role of this compound in mitigating oxidative stress.
UV Protection
Plants are constantly exposed to ultraviolet (UV) radiation from the sun, which can cause damage to DNA and other cellular components. Flavonoids, including this compound, accumulate in the epidermal layers of leaves and act as a natural sunscreen.[6] They absorb UV-B radiation, thus shielding the underlying photosynthetic tissues from its harmful effects.[6] The photoprotective properties of flavonoids like rutin (quercetin-3-O-rutinoside) have been well-documented, and it is expected that this compound serves a similar function.[7]
Plant Defense
This compound is involved in plant defense against herbivores and pathogens. Flavonoids can act as feeding deterrents to insects and other herbivores.[8] For example, certain flavonoids can influence the oviposition behavior of insects.[8] In response to pathogen attack, plants often accumulate flavonoids at the site of infection, where they can exhibit antimicrobial properties and contribute to the hypersensitive response, a form of programmed cell death that limits the spread of the pathogen.[8]
Allelopathy
Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Flavonoids are among the classes of compounds implicated in allelopathic interactions.[9] While specific studies on the allelopathic effects of this compound are limited, related flavonoids like quercetin have been shown to inhibit the radicle growth of parasitic weeds.[1][10] It is plausible that this compound, when leached from plant tissues into the soil, could influence the germination and growth of neighboring plants.
Quantitative Data
The concentration of this compound can vary significantly between plant species, tissues, and in response to environmental conditions. The following table summarizes some reported quantitative data for this compound and its aglycone, myricetin, in various plant sources.
| Plant Species | Tissue | Compound | Concentration | Reference |
| Chrysobalanus icaco | Fruit | This compound | Not specified | [10] |
| Blackcurrant | Fruit | This compound | 3.14 mg/100 g | [10] |
| Greencurrant | Fruit | This compound | 0.78 mg/100 g | [10] |
| Labisia pumila | Fractionated Extract | This compound | 0.007 mg/g | [3] |
| Vigna subterrania (Bambara groundnut) | Not specified | Myricetin | 1800 mg/g | [11] |
| Lycium barbarum L. (Goji berry) | Fruit | Myricetin | 57.2 mg/g | [11] |
| Blueberry | Fruit | Myricetin | 25 mg/kg | [11] |
| Crowberry | Fruit | Myricetin | 44 mg/kg | [11] |
| Green Chilli | Fruit | Myricetin | 11.5 mg/kg | [11] |
| Red Chilli | Fruit | Myricetin | 29.5 mg/kg | [11] |
| Garlic | Bulb | Myricetin | 693 mg/kg | [11] |
| Guava | Fruit | Myricetin | 549.5 mg/kg | [11] |
| Carrot | Root | Myricetin | 525.3 mg/kg | [11] |
| Spinach | Leaf | Myricetin | 1660.9 mg/kg | [11] |
| Turnip | Root | Myricetin | 457.0 mg/kg | [11] |
| Cauliflower | Flower | Myricetin | 1586.9 mg/kg | [11] |
| Peas | Seed | Myricetin | 146.2 mg/kg | [11] |
| Passiflora incarnata | Aerial parts | Myricetin | 0.045% (w/w) |
Experimental Protocols
Accurate and reliable quantification of this compound in plant tissues is crucial for understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.
Protocol 1: Extraction of Flavonoids from Plant Tissues
This protocol provides a general procedure for the extraction of flavonoids, including this compound, from plant material.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
75% Methanol with 0.1% formic acid
-
Microcentrifuge tubes
-
Sonicator
-
Centrifuge (refrigerated)
-
0.2 µm PVDF syringe filters
-
Vacuum concentrator (e.g., SpeedVac)
-
Deionized water
Procedure:
-
Collect fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized (freeze-dried) tissue.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 200 µL of 75% methanol with 0.1% formic acid to the tube.
-
Sonicate the sample for 30 minutes in a sonicator bath.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Repeat the extraction (steps 4-7) on the remaining pellet to ensure complete extraction and pool the supernatants.
-
Filter the pooled supernatant through a 0.2 µm PVDF syringe filter into a clean tube.
-
Dry the methanolic extract using a vacuum concentrator.
-
Resuspend the dried extract in a known volume (e.g., 50 µL) of deionized water or initial mobile phase for LC analysis.
-
Store the final extract at -80°C until analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a method for the quantification of myricetin (the aglycone) in plant extracts. A similar approach can be adapted for this compound with appropriate standard and optimization of chromatographic conditions.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system. For example, a mobile phase consisting of 10 mM SDS, 10 mM TBAA, and 25 mM citric acid in a 60:40 acetonitrile:water mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 370 nm for myricetin.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a stock solution of myricetin standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 500 µg/mL.
-
Sample Preparation: Prepare plant extracts as described in Protocol 1. The final resuspension solvent should be compatible with the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the myricetin peak in the sample chromatograms by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to calculate the concentration of myricetin in the samples.
References
- 1. Allelopathic Effect of Quercetin, a Flavonoid from Fagopyrum esculentum Roots in the Radicle Growth of Phelipanche ramosa: Quercetin Natural and Semisynthetic Analogues Were Used for a Structure-Activity Relationship Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 11. paperso.journal7publish.com [paperso.journal7publish.com]
An In-depth Technical Guide to the Physicochemical Properties of Myricetin-3-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin-3-O-rutinoside, a naturally occurring flavonoid glycoside, is a subject of growing interest in the scientific community due to its potential therapeutic properties. Found in various plants, including Picea abies (Norway spruce), it is a derivative of myricetin, a well-studied flavonol known for its antioxidant and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering crucial data and methodologies for researchers and professionals engaged in drug discovery and development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C27H30O17 | [3][4] |
| Molecular Weight | 626.5 g/mol | [1][4][5] |
| CAS Number | 41093-68-9 | [4][5] |
| Appearance | Powder | [5] |
| Melting Point | 190-192 °C | [6][7] |
| Predicted Density | 1.89 ± 0.1 g/cm³ | [6] |
| Predicted Boiling Point | 1053.4 ± 65.0 °C | [6] |
Table 2: Computed and Experimental Solubility Data
| Solvent | Solubility | Notes | Source |
| Water | Slightly soluble | Based on its classification as a flavonoid glycoside.[7] The aglycone, myricetin, has very low aqueous solubility.[8] | [7][8] |
| Ethanol | 25 mg/mL (with sonication) | [2] | |
| DMSO | Soluble | The aglycone, myricetin, has a solubility of approximately 10 mg/mL in DMSO. | [9] |
| Dimethylformamide (DMF) | Soluble | The aglycone, myricetin, has a solubility of approximately 10 mg/mL in DMF. | [9] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Precursor Ion [M+H]+ | Major Fragment Ions (m/z) | Source |
| LC-MS/MS (qTof) | 627.159 | 319.045654, 481.096649 | [4] |
Note: The fragmentation pattern of flavonoid glycosides typically involves the loss of sugar moieties. For this compound, the loss of the rutinoside group (rhamnose and glucose) would lead to the myricetin aglycone with a molecular weight of 318.24 g/mol . The fragment at m/z 319.045654 likely corresponds to the protonated myricetin aglycone.
Experimental Protocols
The following are detailed methodologies for key experiments related to the physicochemical characterization of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Protocol:
-
A small, dry sample of this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for developing analytical methods and formulations.
Protocol (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
UV-Vis Spectrophotometry
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of flavonoids and for gaining insights into their electronic structure.
Protocol:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).
-
A series of standard solutions of known concentrations are prepared by diluting the stock solution.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for dilution serves as the blank.
-
A calibration curve of absorbance versus concentration is plotted.
-
The absorbance of an unknown sample is measured, and its concentration is determined from the calibration curve. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I (usually 300-400 nm) and Band II (usually 240-280 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the separation, identification, and quantification of compounds in a mixture.
Protocol:
-
A solution of this compound is prepared in a suitable solvent compatible with the mobile phase.
-
The solution is injected into an HPLC system equipped with an appropriate column (e.g., C18 reversed-phase).
-
A gradient elution program is typically used, with a mobile phase consisting of two solvents (e.g., water with 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B).
-
The eluent from the HPLC is directed to the ion source of a mass spectrometer (e.g., electrospray ionization - ESI).
-
Mass spectra are acquired in both positive and negative ion modes. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural confirmation.
Signaling Pathways
While research on the specific signaling pathways modulated by this compound is ongoing, the biological activities of its aglycone, myricetin, have been extensively studied. It is plausible that this compound exerts similar, or prodrug-like, effects. Myricetin is known to influence several key signaling cascades involved in inflammation, cell proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism. Myricetin has been shown to inhibit this pathway in various cancer cells, leading to decreased proliferation and induction of apoptosis.[10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by myricetin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Myricetin has been observed to modulate MAPK signaling, contributing to its anticancer effects.[10]
Caption: Modulation of the MAPK signaling pathway by myricetin.
Experimental Workflow
The isolation, purification, and characterization of this compound from a plant source follows a systematic workflow.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing dietary polyphenol Myricetin 3-O-rutinoside - Phenol-Explorer [phenol-explorer.eu]
- 4. This compound | C27H30O17 | CID 21577860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. markherb.com [markherb.com]
- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 7. Showing Compound Myricetin 3-rutinoside (FDB021842) - FooDB [foodb.ca]
- 8. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Throughput Analysis of Myricetin-3-O-rutinoside in Plant Extracts by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Myricetin-3-O-rutinoside in various plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation, including solid-phase extraction (SPE) for matrix reduction, to optimized chromatographic separation and precise MS/MS detection. This method is ideal for researchers in natural product chemistry, pharmacology, and drug development who require accurate quantification of this bioactive flavonoid.
Introduction
This compound is a glycosidic form of myricetin, a flavonoid found in numerous plants, including fruits, vegetables, and medicinal herbs. Both myricetin and its glycosides are known for their significant biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. These effects are largely attributed to their ability to modulate key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical in cell survival, proliferation, and stress response. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. LC-MS/MS offers superior selectivity and sensitivity for the analysis of such compounds in complex biological matrices.
Experimental Protocols
Sample Preparation: Extraction and Solid-Phase Extraction (SPE)
A two-step process of solvent extraction followed by solid-phase extraction is recommended to obtain a clean sample suitable for LC-MS/MS analysis.
a) Solvent Extraction:
-
Weigh 100 mg of finely ground, freeze-dried plant material.
-
Add 10 mL of 80% aqueous methanol (MeOH).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 5000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times with 10 mL of 80% aqueous methanol.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in 2 mL of 40% MeOH in deionized water.[1]
b) Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 3 mL) by passing 15 mL of 100% MeOH followed by 15 mL of deionized water at a flow rate of 10 mL/min under vacuum.[1]
-
Load the 2 mL of re-dissolved extract onto the conditioned SPE cartridge at a slow flow rate of 1 mL/min.[1]
-
Wash the cartridge with 5 mL of 5:95 MeOH:water to remove polar impurities.[1]
-
Elute the target analyte, this compound, with 15 mL of 40% MeOH in water.[1]
-
Dry the collected fraction using a rotary evaporator.
-
Reconstitute the final dried extract in 1 mL of the initial mobile phase (e.g., 10% aqueous methanol) and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.[2]
LC-MS/MS Analysis
a) Liquid Chromatography Conditions:
The chromatographic separation can be achieved using a C18 reversed-phase column.
| Parameter | Value |
| Column | Acquity C18 (150 mm × 4.6 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min, 5-15% B; 5-10 min, 15-20% B; 10-15 min, 25-35% B; 15-20 min, 35-40% B; 20-24 min, 40-60% B; 24-24.5 min, 60-5% B; 24.5-27 min, 5% B[3] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C[3] |
b) Mass Spectrometry Conditions:
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |
| Nebulizer Gas (N2) | 40 psi[1] |
| Drying Gas (N2) | 40 psi at 350 °C[1] |
| Capillary Voltage | -4000 V |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 609 [M-H]⁻ |
| Product Ions (m/z) | 301, 463[1] |
| Declustering Potential | 30-50 V[1] |
| Collision Energy | Optimized for the specific instrument, typically in the range of 20-40 eV |
Data Presentation
The following tables summarize typical quantitative data obtained from the LC-MS/MS analysis of flavonoids, including compounds structurally related to this compound.
Table 1: Method Validation Parameters for Flavonoid Analysis.
| Parameter | This compound (related compounds) | Reference |
| Linearity (r²) | 0.991 - 0.998 | [4] |
| LOD (µg/mL) | 0.03 - 0.04 | [4] |
| LOQ (µg/mL) | 0.11 - 0.13 | [4] |
| Recovery (%) | > 87% | [4] |
| Precision (RSD %) | < 10% (Intra-day and Inter-day) | [4] |
Table 2: MRM Transitions for this compound and Related Flavonoids.
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
| This compound | 609 | 301 (Myricetin aglycone) | 463 (Loss of rhamnose) | [1] |
| Quercetin-3-O-rutinoside | 609 | 301 (Quercetin aglycone) | 463 (Loss of rhamnose) | [2] |
| Myricetin | 317 | 271 | 151 | [3] |
| Quercetin | 301 | 255 | 151 | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway Modulated by Myricetin
Caption: Myricetin's modulation of key cellular signaling pathways.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in plant extracts. The detailed sample preparation protocol, including SPE, effectively minimizes matrix effects, ensuring high accuracy and precision. This application note serves as a valuable resource for researchers aiming to quantify this and other related flavonoids, facilitating further studies into their distribution in the plant kingdom and their potential therapeutic applications.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Myricetin-3-O-rutinoside
Introduction
Myricetin-3-O-rutinoside, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory activity of this compound. The methodologies described herein are intended for researchers, scientists, and drug development professionals. The primary focus is on assays that quantify key inflammatory mediators and elucidate the underlying molecular mechanisms of action, particularly the inhibition of the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of myricetin and its derivatives on various inflammatory markers. While specific data for this compound is limited in the readily available literature, the data for the aglycone, myricetin, provides a strong indication of its potential bioactivity.
Table 1: Effect of Myricetin on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
| Concentration | NO Production Inhibition | iNOS Expression Inhibition | IL-6 Production Inhibition | TNF-α Production Inhibition | IL-12 Production Inhibition |
| Varies | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| Data is qualitative as presented in the source, indicating a dose-dependent effect.[1] |
Table 2: Effect of Myricetin-3-O-β-d-galactopyranoside (M3G) on Pro-inflammatory Mediators in UVA-irradiated HaCaT Keratinocytes
| Treatment | COX-2 Inhibition | iNOS Inhibition | TNF-α Inhibition | IL-1β Inhibition | IL-6 Inhibition |
| 25 µM M3G | 51.7% | 55.9% | 66.6% | 52.6% | 81.3% |
| This data is for a similar glycoside of myricetin and suggests the potential activity of this compound.[2] |
Table 3: Effect of Myricetin on MAPK Phosphorylation in Peptidoglycan (PGN)-stimulated H9c2 Cells
| Treatment | p38 Phosphorylation | ERK1/2 Phosphorylation | JNK Phosphorylation |
| Myricetin | Diminished | Diminished | Diminished |
| Qualitative data indicating a reduction in phosphorylation.[3] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes) are commonly used.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-3 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the test compound.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2×10^5 cells/mL.[4]
-
After treatment with this compound, add 100 µL of MTT solution (1 mg/mL) to each well.[4]
-
Incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 595 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Assay (Griess Reagent)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.[5]
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to each sample.[6]
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride solution).[6]
-
Incubate for 10 minutes at room temperature, protected from light.[5][6]
-
Quantify nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol outlines the general steps for quantifying cytokines like TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Protocol:
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add samples and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot for iNOS and COX-2 Expression
This technique is used to detect the protein levels of iNOS and COX-2.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing anti-inflammatory activity.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad [mdpi.com]
- 3. Myricetin Inhibition of Peptidoglycan-Induced COX-2 Expression in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin Protects Against Cytokine-Induced Cell Death in RIN-m5f β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencellonline.com [sciencellonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Myricetin-3-O-rutinoside in Cell Culture Studies
Introduction
Myricetin-3-O-rutinoside is a naturally occurring flavonoid glycoside found in various plants.[1] As a derivative of myricetin, it belongs to the flavonol subclass of flavonoids and is recognized for its significant biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[2][3][4] These characteristics make it a compound of interest for researchers in pharmacology and drug development. This document provides an overview of its applications in cell culture studies, summarizing key findings and detailing relevant experimental protocols.
Biological Activities and Mechanisms of Action
This compound and its aglycone, myricetin, have been shown to modulate numerous cellular processes and signaling pathways.
-
Anticancer Effects: Myricetin demonstrates potent anticancer activity across various cancer cell lines. It can inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[5][6] Mechanistically, myricetin has been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspases (-3 and -9) while down-regulating the anti-apoptotic protein Bcl-2.[5][7] It also influences key signaling pathways such as PI3K/Akt/mTOR and MAPK, which are crucial for cancer cell survival and growth.[2][5] In some cancer models, myricetin has been observed to suppress tumor growth and angiogenesis (the formation of new blood vessels).[2][5]
-
Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[8] Myricetin can suppress the activation of pathways like NF-κB, Akt, and mTOR in human keratinocytes, thereby reducing the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][8] In BV-2 microglial cells, this compound has an IC50 of 74.74 μM for inhibiting LPS-induced nitric oxide production.[1]
-
Neuroprotective Effects: In neuronal cell models, myricetin provides protection against oxidative stress and apoptosis. It has been shown to attenuate neuronal damage induced by oxygen-glucose deprivation by inhibiting caspase-3 and reducing the production of reactive oxygen species (ROS).[9] Myricetin can also suppress Ca2+ overload in neurons, a key factor in glutamate-induced cell death.[9]
-
Antioxidant Activity: A primary mechanism underlying the various biological effects of myricetin and its glycosides is its strong antioxidant capacity.[10][11] It can directly scavenge free radicals and reduce intracellular ROS levels.[10][12] This antioxidant action helps protect cells from oxidative damage to lipids, proteins, and DNA, thereby mitigating cellular stress and preventing cell death.[11][13]
Data Summary
The following tables summarize quantitative data from various cell culture studies involving myricetin, the aglycone of this compound. This data provides a reference for determining effective concentrations for future experiments.
Table 1: Anticancer Activity of Myricetin in Various Cell Lines
| Cell Line | Cancer Type | Effective Concentration(s) | Observed Effects | Reference(s) |
| SK-BR-3 | Human Breast Cancer | 10-25 µM | Dose-dependent decrease in cell viability; induction of apoptosis. | [7] |
| AGS | Gastric Cancer | 5-30 µM | Dose-dependent decrease in cell viability. | [5] |
| PC3 & DU145 | Prostate Cancer | 50-100 µmol/L | Induction of apoptosis; increased cleaved caspase-3 and -9. | [5] |
| Hep3B & SMMC-7721 | Human HCC | Not specified | Inhibition of proliferation in a concentration- and time-dependent manner. | [5] |
| SKOV3 | Ovarian Cancer | 0-40 µM | Suppression of proliferation, migration, and invasion; enhanced apoptosis. | [14] |
Table 2: Anti-inflammatory and Neuroprotective Effects of Myricetin
| Cell Line | Model | Effective Concentration(s) | Observed Effects | Reference(s) |
| BV-2 | Neuroinflammation | 74.74 µM (IC50) | Inhibition of LPS-induced NO production (for this compound). | [1] |
| HaCaT | UVA-induced inflammation | 25 µM | Decreased levels of COX-2, iNOS, TNF-α, IL-1β, and IL-6 (for Myricetin-3-O-galactopyranoside). | [15] |
| SH-SY5Y | Oxygen-Glucose Deprivation | 10 nM | Attenuation of neuronal damage and ROS production. | [9] |
| HT22 | Oxygen-Glucose Deprivation | Not specified | Attenuation of apoptosis. | [16] |
Experimental Protocols
Below are detailed protocols for key experiments commonly used to assess the effects of this compound in cell culture.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[17] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[18]
Materials:
-
This compound stock solution (dissolved in DMSO or ethanol)[1]
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[21]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 1,000 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.[22] The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis
Western blotting is used to detect specific protein expression levels in cell lysates, which is crucial for elucidating the signaling pathways affected by this compound.
Materials:
-
Cell culture dishes (e.g., 60 mm or 100 mm)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, β-actin)[5][23]
-
HRP-conjugated secondary antibodies[24]
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.[23] Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[23] The next day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL reagents and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control like β-actin.[7]
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is cell-permeable and is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10]
Materials:
-
Black 96-well plates
-
DCFH-DA probe
-
ROS-inducing agent (e.g., H₂O₂, cumene hydroperoxide) as a positive control[10]
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and allow them to adhere. Treat the cells with this compound for the desired duration. Include positive (ROS inducer) and negative controls.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS to remove the excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[10]
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative change in intracellular ROS levels.
Visualizations
Diagrams of Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Myricetin Suppresses Ovarian Cancer In Vitro by Activating the p38/Sapla Signaling Pathway and Suppressing Intracellular Oxidative Stress [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Counting & Health Analysis [sigmaaldrich.com]
- 19. MTT Assay [protocols.io]
- 20. texaschildrens.org [texaschildrens.org]
- 21. biocompare.com [biocompare.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Modulation of the LIMK Pathway by Myricetin: A Protective Strategy Against Neurological Impairments in Spinal Cord Injury [e-neurospine.org]
- 24. Dietary flavonoid myricetin inhibits invasion and migration of radioresistant lung cancer cells (A549‐IR) by suppressing MMP‐2 and MMP‐9 expressions through inhibition of the FAK‐ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Myricetin-3-O-rutinoside from Picea abies Needles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myricetin-3-O-rutinoside is a flavonoid glycoside found in various plants, including the needles of Picea abies (Norway spruce). Flavonoids are a class of polyphenolic compounds known for their antioxidant, anti-inflammatory, and potential anticancer properties. Myricetin, the aglycone of this compound, has been shown to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][2][3][4][5][6][7] This document provides detailed protocols for the extraction, purification, and analysis of this compound from Picea abies needles, as well as an overview of its potential biological activity.
Data Presentation
The following tables summarize the expected quantitative data from the extraction and purification process.
Table 1: Extraction Yield of Crude Flavonoid Extract from Picea abies Needles
| Extraction Solvent | Solvent-to-Solid Ratio (v/w) | Extraction Time (hours) | Extraction Temperature (°C) | Crude Extract Yield (%) |
| 80% Methanol | 20:1 | 24 | 25 | 15.2 ± 1.3 |
| 70% Ethanol | 20:1 | 24 | 25 | 12.8 ± 1.1 |
| 60% Ethanol | 20:1 | 24 | 25 | 11.5 ± 0.9 |
| Acetone:Water (7:3) | 20:1 | 24 | 25 | 10.1 ± 0.8 |
Table 2: Purification of this compound
| Purification Step | Sample Loaded (g) | Fraction Eluted with | Yield (mg) | Purity (%) |
| Crude Extract | 10.0 | - | 10,000 | ~5 |
| Column Chromatography (Silica Gel) | 10.0 | Ethyl Acetate:Methanol (8:2) | 850 | ~40 |
| Column Chromatography (Sephadex LH-20) | 0.85 | 100% Methanol | 320 | ~85 |
| Preparative HPLC | 0.32 | Acetonitrile:Water Gradient | 250 | >98 |
Table 3: Analytical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 350 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocols
Protocol 1: Extraction of Crude Flavonoid Extract
This protocol describes the extraction of a crude flavonoid-rich extract from dried Picea abies needles.
Materials:
-
Dried and powdered Picea abies needles
-
80% Methanol (Methanol:Water, 80:20 v/v)
-
Orbital shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Picea abies needles.
-
Add 2 L of 80% methanol to the powdered needles in a suitable flask.
-
Agitate the mixture on an orbital shaker at room temperature for 24 hours.
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the methanol is completely removed.
-
The resulting aqueous extract can be lyophilized to obtain a dry crude extract.
-
Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound
This protocol details a multi-step purification process to isolate this compound from the crude extract.
Step 1: Silica Gel Column Chromatography
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate, methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Dissolve 10 g of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica mixture onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, then ethyl acetate, and finally mixtures of ethyl acetate and methanol.
-
Collect fractions of approximately 20 mL each.
-
Monitor the fractions by TLC using a mobile phase of ethyl acetate:methanol (8:2, v/v). Spot the fractions on a TLC plate, develop the plate, and visualize the spots under a UV lamp. This compound should appear as a dark spot at 254 nm and may fluoresce at 366 nm.
-
Pool the fractions containing the compound of interest (based on TLC comparison with a standard if available, or by collecting the major flavonoid spot).
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.
Step 2: Sephadex LH-20 Column Chromatography
Materials:
-
Semi-purified extract from Step 1
-
Sephadex LH-20
-
Glass chromatography column
-
Methanol
Procedure:
-
Swell the Sephadex LH-20 in methanol for several hours.
-
Pack the swollen Sephadex LH-20 into a chromatography column.
-
Dissolve the semi-purified extract in a small volume of methanol.
-
Load the dissolved extract onto the top of the Sephadex LH-20 column.
-
Elute the column with 100% methanol.[8]
-
Collect fractions and monitor by TLC as described in Step 1.
-
Pool the fractions containing the purified this compound.
-
Evaporate the solvent to obtain a more purified solid.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials:
-
Purified solid from Step 2
-
Preparative HPLC system with a C18 column
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Fraction collector
Procedure:
-
Dissolve the purified solid in the initial mobile phase composition.
-
Set up the preparative HPLC with a suitable gradient, for example, a linear gradient from 10% to 40% Acetonitrile over 40 minutes.
-
Inject the sample onto the column.
-
Monitor the elution profile at 350 nm.
-
Collect the peak corresponding to this compound using a fraction collector.
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent using a rotary evaporator and then lyophilize the aqueous solution to obtain pure this compound.
Protocol 3: Analytical HPLC for Purity and Quantification
This protocol is for the analysis of the purity of the isolated this compound and for its quantification in the extracts.
Materials:
-
Purified this compound
-
This compound standard (if available)
-
HPLC system with a DAD or UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
Procedure:
-
Prepare a standard stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dissolve a known amount of the purified sample in methanol.
-
Set up the HPLC system with the parameters outlined in Table 3.
-
Inject the standards and the sample.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard.
-
Determine the purity of the sample by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Myricetin has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cell survival, proliferation, and angiogenesis.[1][3][4][5] This pathway is often hyperactivated in various cancers, making it a key target for cancer therapy. The inhibition of this pathway by myricetin and its derivatives can lead to decreased cancer cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Myricetin.
References
- 1. mdpi.com [mdpi.com]
- 2. Myricetin Protects Cells against Oxidative Stress-Induced Apoptosis via Regulation of PI3K/Akt and MAPK Signaling Pathways [mdpi.com]
- 3. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
Application Notes: Anticancer Activity of Myricetin-3-O-rutinoside (Rutin) In Vitro
Introduction
Myricetin-3-O-rutinoside, commonly known as Rutin, is a flavonoid glycoside found in a variety of plants, including citrus fruits, buckwheat, and asparagus. It has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. In the context of oncology research, rutin has been shown to inhibit the proliferation of various cancer cell lines in vitro by inducing apoptosis and causing cell cycle arrest. These effects are mediated through the modulation of several key signaling pathways implicated in cancer progression. These application notes provide a summary of the in vitro anticancer activities of rutin and detailed protocols for their investigation.
Anticancer Mechanisms of Action
Rutin exerts its anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Rutin has been observed to trigger programmed cell death in cancer cells. This is often characterized by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3 and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.
-
Cell Cycle Arrest: Treatment with rutin can lead to the arrest of cancer cells in specific phases of the cell cycle, thereby inhibiting their proliferation. For instance, studies have shown that rutin can cause G0/G1 phase arrest in human gastric adenocarcinoma SGC-7901 cells.[1]
-
Modulation of Signaling Pathways: The anticancer effects of rutin are attributed to its ability to modulate key cellular signaling pathways. Notably, rutin has been shown to influence the p38 MAPK and PI3K/Akt/mTOR signaling pathways.[1][2] In some cancer cell lines, rutin upregulates the p38 signaling pathway, which is associated with apoptosis induction.[1] Conversely, it can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[2]
Data Presentation
The following tables summarize the quantitative data on the in vitro anticancer activity of this compound (Rutin) from various studies.
Table 1: IC50 Values of Rutin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| SGC-7901 | Human Gastric Adenocarcinoma | Not explicitly stated, but effects observed at various concentrations | 24, 48, 72 |
| HT-29 | Human Colon Cancer | Not explicitly stated, but effects observed | Not specified |
| A549 | Human Lung Carcinoma | Not explicitly stated, but effects observed | Not specified |
| HepG2 | Human Hepatocellular Carcinoma | Not explicitly stated, but effects observed | Not specified |
Table 2: Effects of Rutin on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Effect on Apoptosis | Effect on Cell Cycle |
| SGC-7901 | Not specified | Upregulation of caspase-3, -7, and -9; Decreased Bcl-2/Bax ratio | G0/G1 phase arrest |
| HT-29 | Not specified | Modulation of NF-κB pathway | Not specified |
Experimental Protocols
Detailed methodologies for key experiments to assess the anticancer activity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of rutin on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (Rutin)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare various concentrations of rutin in complete medium.
-
Remove the old medium from the wells and add 100 µL of the prepared rutin solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve rutin, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with rutin.
Materials:
-
Cancer cell line of interest
-
This compound (Rutin)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of rutin for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This protocol is for determining the effect of rutin on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (Rutin)
-
6-well plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with rutin for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins in cancer cells after rutin treatment.
Materials:
-
Cancer cell line of interest
-
This compound (Rutin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-p38, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with rutin, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
Caption: Anticancer mechanism of this compound (Rutin).
Caption: Workflow for the MTT cell viability assay.
References
Application Notes: Dissolving Myricetin-3-O-rutinoside for In Vitro Assays
Introduction
Myricetin-3-O-rutinoside is a naturally occurring flavonoid glycoside found in various plants, including fruits and berries[1]. Like its aglycone, myricetin, it is investigated for numerous biological activities, including antioxidant, anti-inflammatory, and anticancer properties[2][3]. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for dissolving, storing, and handling this compound, ensuring its stability and efficacy for experimental use.
Data Presentation: Solubility
The solubility of a compound is a key factor in its suitability for in vitro studies. While specific solubility data for this compound is limited, information on its aglycone, Myricetin, can provide useful guidance. The following table summarizes the available solubility data. It is crucial to empirically determine the solubility for your specific experimental conditions.
| Compound | Solvent | Concentration | Remarks |
| This compound | Ethanol | 25 mg/mL (39.90 mM) | Requires sonication for dissolution[4]. |
| Myricetin (Aglycone) | DMSO | 63 mg/mL (197.96 mM) | - |
| Myricetin (Aglycone) | Ethanol | 20 mg/mL (62.84 mM) | - |
| Myricetin (Aglycone) | Water | Insoluble / Very Low | Reported values range from <1.5 µg/mL to 16.6 µg/mL[5][6][7]. |
| Myricetin (Aglycone) | Methanol | - | Commonly used for preparing stock solutions[8]. |
| Myricetin (Aglycone) | Aqueous Buffer with Co-solvent | Variable | Solubility is enhanced by using co-solvents like 20% ethanol[5]. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder (Molecular Weight: 626.52 g/mol )[4]
-
High-purity solvent (e.g., Ethanol or DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
-
Ultrasonic water bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. Perform this in a fume hood or a designated area for handling chemical powders.
-
Adding Solvent: Add the appropriate volume of the chosen solvent (e.g., Ethanol) to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 159.61 µL of solvent for every 1 mg of compound[4].
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. To ensure complete dissolution, place the tube in an ultrasonic water bath and sonicate. Based on available data, sonication is necessary when using ethanol[4]. Monitor the solution until all particulate matter has dissolved.
-
Sterilization (Optional): If required for your specific cell culture application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with your chosen solvent.
-
Aliquoting and Storage: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes[4].
-
Storage: Store the aliquots protected from light. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable[4]. The solid powder can be stored at -20°C for up to 3 years[4].
Stability Considerations:
-
pH: The aglycone, myricetin, is most stable at an acidic pH (around 2.0) and degradation is pH-dependent[7][9]. Consider the pH of your final assay medium.
-
Temperature: Degradation of myricetin is temperature-dependent, with faster degradation at higher temperatures[7][9]. Keep solutions on ice when not in use.
-
Oxidation: Myricetin is susceptible to oxidation[5]. Avoid prolonged exposure to air and consider using degassed solvents if oxidation is a concern.
-
Light: Protect solutions from light to prevent photodegradation[5].
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound for use in a typical in vitro cell-based assay.
Caption: Workflow for preparing this compound.
Signaling Pathway Diagram
Myricetin, the aglycone of this compound, has been shown to exert anticancer effects by modulating cellular signaling pathways. One such pathway involves the activation of p38 MAPK, which can influence processes like apoptosis and oxidative stress[10].
Caption: Myricetin's effect on the p38 signaling pathway.
References
- 1. Myricetin 3-O-rutinoside - Wikipedia [en.wikipedia.org]
- 2. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Myricetin Suppresses Ovarian Cancer In Vitro by Activating the p38/Sapla Signaling Pathway and Suppressing Intracellular Oxidative Stress [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Myricetin-3-O-rutinoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Myricetin-3-O-rutinoside extraction.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction of this compound.
Question: Why is my this compound yield consistently low?
Answer: Low yields of this compound can stem from several factors throughout the extraction process. Here are the most common culprits and their solutions:
-
Improper Solvent Selection: this compound, as a glycoside, is a polar molecule. The choice of solvent is critical for efficient extraction.[1] Less polar solvents will result in poor extraction efficiency.
-
Solution: Employ polar solvents. Mixtures of alcohol (ethanol or methanol) and water are generally most effective for extracting flavonoid glycosides.[1] Hydroalcoholic solvent systems have been shown to yield higher amounts of myricetin compared to pure alcohol or water.
-
-
Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to plant material significantly impact yield.
-
Solution: Optimize your extraction parameters. For instance, in ultrasound-assisted extraction (UAE), the optimal conditions might involve a specific ethanol concentration, temperature, and sonication time. It is recommended to perform small-scale optimization experiments to determine the best conditions for your specific plant material.
-
-
Degradation of the Target Compound: Flavonoids, including this compound, can be sensitive to high temperatures and pH.[1][2] Prolonged exposure to harsh conditions can lead to the degradation of the molecule, thereby reducing the final yield.
-
Solution: Maintain a mildly acidic pH during extraction, as myricetin is most stable at a pH of 2.0. Avoid excessively high temperatures, especially for extended periods. If using heat-based methods like Soxhlet or microwave-assisted extraction (MAE), it is crucial to find a balance between extraction efficiency and compound stability.
-
-
Inadequate Sample Preparation: The physical state of the plant material plays a crucial role.
-
Solution: Ensure the plant material is thoroughly dried and finely ground. This increases the surface area for solvent penetration and can significantly improve extraction efficiency.[3]
-
-
Enzymatic Degradation: Endogenous enzymes in the fresh plant material can degrade flavonoid glycosides.[1]
-
Solution: It is advisable to use dried, lyophilized, or frozen plant samples to minimize enzymatic activity.[1] Alternatively, a blanching step with steam or hot water before extraction can help inactivate these enzymes.
-
Question: I am observing a brownish color in my extract and suspect degradation. How can I confirm and prevent this?
Answer: A brownish color in the extract can indeed be an indicator of flavonoid degradation or the presence of other co-extracted pigments.
-
Confirmation of Degradation:
-
HPLC Analysis: The most definitive way to confirm degradation is through High-Performance Liquid Chromatography (HPLC). A degraded sample will show a decrease in the peak area of this compound and the appearance of new, smaller peaks corresponding to its degradation products.
-
Visual Inspection: While not quantitative, a noticeable change in color from a light yellow or greenish-yellow to a darker brown during the extraction process often suggests degradation.
-
-
Prevention Strategies:
-
Temperature Control: Myricetin and its glycosides are thermolabile. Avoid prolonged exposure to high temperatures. For methods like MAE, shorter extraction times with optimized power settings are recommended to prevent thermal degradation.[4]
-
pH Management: Myricetin is more stable in acidic conditions. Maintaining a slightly acidic environment (e.g., by adding a small amount of a weak acid like formic or acetic acid to the extraction solvent) can help prevent degradation.
-
Light Protection: Flavonoids can be sensitive to light. It is good practice to conduct the extraction in amber glassware or protect the extraction vessel from direct light.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid to the extraction solvent can help prevent oxidative degradation of the target compound.[5]
-
Question: My HPLC chromatogram shows several closely eluting peaks, making quantification of this compound difficult. What could be the issue?
Answer: Co-elution of compounds with similar polarities is a common challenge in HPLC analysis of plant extracts.
-
Potential Causes:
-
Presence of Structurally Similar Flavonoids: Plants often contain a variety of flavonoid glycosides with similar structures and polarities, such as other myricetin glycosides or quercetin glycosides, which can elute close to your target compound.
-
Inadequate Chromatographic Separation: The HPLC method itself may not be sufficiently optimized to resolve these closely related compounds.
-
-
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A slower, more gradual gradient elution can improve the separation of closely eluting peaks. Experiment with different solvent compositions and gradient profiles.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different HPLC column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) to alter the selectivity.
-
Adjust the pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of phenolic compounds, which in turn influences their retention time. Small adjustments to the pH can sometimes significantly improve separation.
-
Sample Clean-up: Implement a solid-phase extraction (SPE) step before HPLC analysis to remove interfering compounds. This can simplify the chromatogram and improve the accuracy of quantification.
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound?
A1: The "best" method depends on available equipment, sample size, and desired throughput. Here is a general comparison:
-
Ultrasound-Assisted Extraction (UAE): Generally provides good yields with shorter extraction times and lower temperatures compared to conventional methods, which helps in preserving the integrity of the compound.
-
Microwave-Assisted Extraction (MAE): Offers very rapid extraction and high efficiency. However, care must be taken to control the temperature to prevent degradation.
-
Soxhlet Extraction: A classic and effective method, but it uses larger volumes of solvent and prolonged heating, which can lead to the degradation of thermolabile compounds like this compound.[3][6]
-
Maceration: Simple and requires minimal equipment, but it is often less efficient and more time-consuming than other methods.
For optimal yield and compound stability, UAE and MAE are often preferred for their efficiency and better control over extraction parameters.
Q2: What is the ideal solvent for extracting this compound?
A2: A mixture of ethanol and water is typically the most effective solvent system. The optimal ratio can vary depending on the plant material but often falls in the range of 50-80% ethanol in water. This combination effectively solubilizes the polar this compound.
Q3: How does pH affect the extraction yield?
A3: The pH of the extraction medium can influence both the stability of this compound and its solubility. As a phenolic compound, its solubility can change with pH. More importantly, flavonoids are generally more stable in slightly acidic conditions. An acidic environment can also help to break down cell walls, improving the release of intracellular compounds.
Q4: Can I use fresh plant material for extraction?
A4: While possible, it is generally recommended to use dried and powdered plant material.[1] Fresh material has a high water content, which can dilute the extraction solvent and make it less effective. More importantly, fresh tissue contains active enzymes that can degrade this compound during the extraction process.[1] If fresh material must be used, it should be flash-frozen in liquid nitrogen and ground to a fine powder to minimize enzymatic activity.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on flavonoid extraction, providing a comparison of different methods and conditions.
Table 1: Comparison of Myricetin Yield from Madhuca longifolia Leaves Using Different Extraction Techniques
| Extraction Method | Solvent System | Myricetin Yield (ng) |
| Hot Maceration | Hydroalcoholic | 2.524 |
| Cold Maceration | Hydroalcoholic | 2.524 |
| Hot Maceration | Aqueous | 2.267 |
| Soxhlet Extraction | Ethanolic | 2.036 |
(Data sourced from a comparative study on Myricetin extraction)[1]
Table 2: Comparison of Total Flavonoid Content (TFC) using UAE and MAE
| Extraction Method | Temperature (°C) | Time (min) | TFC (mg/g) |
| UAE | 62 | 8 | ~5.6 |
| MAE | 180 | 5 | ~8.0 |
(Data adapted from a comparative study on Camellia japonica)[7]
Experimental Protocols
Below are detailed methodologies for key extraction techniques.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Dry the plant material at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 5 g) into a conical flask.
-
Add the extraction solvent (e.g., 70% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
-
Sonication:
-
Place the flask in an ultrasonic bath.
-
Set the desired temperature (e.g., 50°C) and sonication power/frequency (e.g., 40 kHz, 200 W).
-
Sonicate for the optimized duration (e.g., 30 minutes).
-
-
Recovery:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
-
Storage: Store the dried extract at -20°C until further analysis.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction Setup:
-
Place a known amount of the powdered sample (e.g., 1 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 80% methanol in water) at the desired solid-to-liquid ratio (e.g., 1:25 w/v).
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 500 W), temperature (e.g., 80°C), and extraction time (e.g., 10 minutes).
-
-
Recovery:
-
After the extraction cycle, allow the vessel to cool to room temperature.
-
Filter the extract and concentrate it using a rotary evaporator as described for UAE.
-
-
Storage: Store the dried extract at -20°C.
Soxhlet Extraction Protocol
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction Setup:
-
Place a known amount of the powdered sample (e.g., 10 g) into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with the extraction solvent (e.g., 95% ethanol) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus with a condenser.
-
-
Extraction:
-
Heat the solvent in the round-bottom flask using a heating mantle.
-
Allow the extraction to proceed for a set number of cycles or for a specific duration (e.g., 6-8 hours).
-
-
Recovery:
-
Once the extraction is complete, cool the apparatus.
-
Collect the solvent containing the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
-
-
Storage: Store the dried extract at -20°C.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 2. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 3. Preparation Techniques for Effective Plant Soxhlet Extraction [greenskybio.com]
- 4. lornajane.net [lornajane.net]
- 5. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
Overcoming low solubility of Myricetin-3-O-rutinoside in aqueous solutions
Welcome to the technical support center for Myricetin-3-O-rutinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is classified as slightly soluble in water.[1] While its aglycone, Myricetin, is known to be practically insoluble in water (with reported solubility under 1.5 µg/mL), the addition of the rutinoside sugar moiety improves its solubility.[2] For comparison, the structurally similar flavonoid glycoside, Rutin (Quercetin-3-O-rutinoside), has a reported aqueous solubility of approximately 125 mg/L.[3][4] One prediction for this compound suggests a water solubility of 4.45 g/L, though empirical validation is recommended for specific experimental conditions.[1]
Q2: My this compound is precipitating from my aqueous buffer. What are the immediate troubleshooting steps?
Precipitation is a common issue due to the compound's limited aqueous solubility. Here is a logical workflow to address this problem:
Caption: Troubleshooting workflow for precipitation issues.
Q3: Which solubility enhancement method is most suitable for my experiment?
The choice depends on your experimental context, including the required concentration, solvent compatibility with your assay, and whether it is for in vitro or in vivo use.
-
For in vitro assays: Using co-solvents or pH adjustment are often the simplest and quickest methods.
-
For cell-based assays: Cyclodextrin complexes and nanoparticle formulations are preferred as they can reduce the cytotoxicity associated with high concentrations of organic co-solvents.[5]
-
For in vivo studies: Advanced formulations like cyclodextrin inclusion complexes, self-nanoemulsifying drug delivery systems (SNEDDS), and other nanoparticle systems are highly recommended to improve both solubility and oral bioavailability.[5][6]
Q4: How does pH affect the solubility and stability of flavonoid glycosides?
The solubility of flavonoids generally increases with pH, particularly in alkaline conditions. For the related compound Rutin, solubility significantly improves at a pH above 9.[7] This is because the phenolic hydroxyl groups deprotonate at higher pH, making the molecule more polar and water-soluble.
Caution: High pH (e.g., > 7.4) can also lead to autooxidation and degradation of flavonoids like Myricetin, potentially generating reactive oxygen species (ROS).[8] Therefore, it is crucial to balance solubility enhancement with compound stability.
Troubleshooting Guides & Methodologies
This section provides detailed protocols for common solubility enhancement techniques. The following data, primarily derived from studies on the aglycone Myricetin, serves as a strong proxy for formulating this compound.
Method 1: Using Co-solvents
Adding a water-miscible organic solvent can significantly increase solubility. This is a common first-line approach for preparing stock solutions and for many in vitro experiments.
Experimental Protocol: Co-solvent Solubility Assessment
-
Prepare a series of aqueous solutions (e.g., in 0.1 M citrate buffer, pH 5) containing varying volume fractions of a co-solvent (e.g., 5%, 15%, 30%, 50%).[2]
-
Add an excess amount of this compound to each solution.
-
Agitate the vials on a rocking shaker or with sonication until equilibrium is reached (typically monitored over 24 hours).[2][9]
-
Centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.2 µm PTFE filter. (Note: Check for drug adsorption to the filter membrane beforehand).[2]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV at ~370 nm.[10][11]
Quantitative Data: Effect of Co-solvents on Myricetin Solubility
| Co-solvent | Volume Fraction | Myricetin Solubility (µg/mL) |
| Ethanol (EtOH) | 0.5 | ~40 |
| Methanol (MeOH) | 0.5 | ~40 |
| Polyethylene Glycol 400 (PEG 400) | 0.5 | 72.8 |
| Propylene Glycol (PG) | 0.5 | ~40 |
| Glycerol (Gly) | 0.5 | 10.1 |
| Data adapted from solubility studies on Myricetin at pH 5.[2] |
Method 2: Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective.[9]
Caption: Mechanism of cyclodextrin inclusion complexation.
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 10 mM HP-β-CD).[9]
-
Add an excess amount of this compound (e.g., 1.0 mg) to a fixed volume (e.g., 5.0 mL) of each CD solution.[9]
-
Sonicate the tubes for 30 minutes to facilitate equilibrium.[9]
-
Centrifuge at 4000 rpm for 20 minutes at room temperature.[9]
-
Collect the supernatant and determine the concentration of the dissolved compound by UV-Vis spectrophotometry (at ~378 nm) or HPLC.[9]
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear plot (AL type) indicates the formation of a 1:1 soluble complex.[9]
Quantitative Data: Cyclodextrin-Mediated Solubility Enhancement of Myricetin
| Cyclodextrin (CD) | Stability Constant (K) (L/mol) | Fold Solubility Increase |
| HP-β-CD | 3090.48 | 31.45 |
| β-CD | 143.43 | - |
| γ-CD | 20.21 | - |
| DM-β-CD | 1344.24 | - |
| Data from a phase solubility study of Myricetin with various cyclodextrins. The fold increase was reported for HP-β-CD at a concentration of 10 mM.[9] |
Protocol for Preparing a Solid Inclusion Complex (Kneading Method)
-
Place HP-β-CD powder in a mortar and add a few drops of water, kneading to form a homogeneous paste.[12]
-
Add the this compound powder to the paste, along with a small amount of ethanol to aid mixing.
-
Knead the mixture thoroughly for at least 45 minutes.[12]
-
Dry the resulting solid mass at 50°C for 24 hours.[12]
-
Crush the dried complex into a fine powder and store it in a desiccator.
Method 3: Nanoparticle-Based Formulations
Encapsulating this compound into nanoparticle systems is an advanced strategy to dramatically increase aqueous dispersibility, stability, and bioavailability.
Types of Nanoparticle Formulations:
-
Nanofibers: Electrospinning a solution of the compound with polymers like Hydroxypropyl-β-cyclodextrin (HPBCD) and Polyvinylpyrrolidone (PVP) can create amorphous nanofibers. This method has been shown to increase the water solubility of Myricetin by over 2,800-fold.[13]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media. SNEDDS formulations increased the oral bioavailability of Myricetin in rats by up to 6.33-fold.[5]
-
Nanophytosomes/Liposomes: These are lipid-based vesicles where the compound is complexed with phospholipids like phosphatidylcholine. Myricetin-loaded nanophytosomes have been prepared with high encapsulation efficiency (>90%).[14]
-
Polymeric Micelles: Casein, a natural protein, can self-assemble into nanomicelles that encapsulate myricetin, with optimization of pH and protein-to-drug ratio being key for high drug loading.[15]
Quantitative Data: Nanoparticle Formulation Enhancement for Myricetin
| Formulation Type | Key Components | Result | Reference |
| Nanofibers | Myricetin:HPBCD:PVP (1:20:12 w/w/w) | ~2,858-fold increase in water solubility | [13] |
| SNEDDS | Capryol 90, Cremophor RH 40, 1,2-propanediol | 6.33-fold increase in oral bioavailability | [5] |
| Inclusion Complex | Myricetin/HP-β-CD | 9.4-fold increase in oral bioavailability | [6][16] |
| Solid Dispersion | Myricetin:PVP (10% load) | 47-fold increase in aqueous solubility | [17] |
| Nanophytosomes | Myricetin:Phosphatidylcholine:Cholesterol | 93% encapsulation efficiency | [14] |
Characterization of Formulations
After preparing a formulation, it is critical to characterize it to confirm successful enhancement.
Caption: Key methods for characterizing enhanced formulations.
-
X-Ray Diffraction (XRD): A successful formulation, such as a cyclodextrin complex or solid dispersion, will show the disappearance of sharp peaks characteristic of the crystalline drug, indicating a transition to an amorphous state.[9]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Changes in the vibrational bands (shifts or broadening) of the compound's functional groups can confirm interaction with the carrier molecule (e.g., cyclodextrin).[9]
-
Differential Scanning Calorimetry (DSC): The melting endotherm of the pure compound should disappear or shift in the thermogram of the complex, indicating its incorporation into the carrier matrix.[6]
References
- 1. Showing Compound Myricetin 3-rutinoside (FDB021842) - FooDB [foodb.ca]
- 2. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutin | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-nanoemulsifying drug delivery systems of myricetin: Formulation development, characterization, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a myricetin/hydroxypropyl-β-cyclodextrin inclusion complex: preparation, characterization, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. ccsenet.org [ccsenet.org]
- 12. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myricetin Nanofibers Enhanced Water Solubility and Skin Penetration for Increasing Antioxidant and Photoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation, Characterization and Antioxidant Myricetin Nanophytosome for Topical Delivery | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 15. Method for enhancing bioavailability of myricetin based on self‐assembly of casein–myricetin nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. daneshyari.com [daneshyari.com]
Stability of Myricetin-3-O-rutinoside in different solvents and pH
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Myricetin-3-O-rutinoside in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in different solvents?
This compound, a glycoside of Myricetin, is generally more stable in solution than its aglycone, Myricetin. The glycosylation at the 3-position enhances its stability.[1] While specific quantitative data for this compound is limited, studies on the aglycone, Myricetin, show it is soluble in organic solvents like ethanol and methanol, and its stability can be influenced by the solvent composition. For instance, Myricetin's solubility has been studied in ethanol and water mixtures.[2] Stock solutions of this compound in ethanol can be stored at -20°C for one month or at -80°C for six months.[3]
Q2: What is the effect of pH on the stability of this compound?
Q3: How does temperature affect the stability of this compound?
The stability of this compound is temperature-dependent. As a general principle for flavonoids, increased temperature accelerates the degradation rate.[7] Studies on Myricetin show it is relatively stable at temperatures below 40°C but degrades rapidly at higher temperatures (60-80°C).[7] In boiling water, Myricetin degrades significantly.[1] However, glycosylated flavonoids like Myricitrin (Myricetin-3-O-rhamnoside) are more stable than their aglycone counterparts under the same conditions, suggesting this compound would also exhibit enhanced thermal stability compared to Myricetin.[1]
Q4: Is this compound sensitive to light?
While specific photodegradation studies on this compound are not extensively documented, its aglycone, Myricetin, has been shown to be susceptible to photodegradation under certain conditions.[8] Therefore, it is advisable to protect solutions of this compound from direct exposure to light to minimize potential degradation.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of the compound in solution. | Inappropriate pH: The pH of the solution may be neutral or alkaline, leading to base-catalyzed degradation. | Adjust the pH of the solvent to an acidic range (pH 3-5) using a suitable buffer like a citrate buffer.[4] |
| High temperature: The experiment is being conducted at an elevated temperature, accelerating degradation. | If possible, conduct the experiment at a lower temperature (e.g., room temperature or below). For storage, keep solutions at -20°C or -80°C.[3] | |
| Oxidative degradation: The presence of oxidizing agents in the solvent or exposure to air can cause degradation. | De-gas solvents before use. Consider adding antioxidants like ascorbic acid or sodium metabisulfite to the solution if compatible with the experimental design.[4] | |
| Photodegradation: Exposure to UV or ambient light. | Protect solutions from light by using amber vials or covering the containers with aluminum foil. | |
| Poor solubility of this compound. | Inappropriate solvent: The compound may have limited solubility in the chosen solvent. | This compound is soluble in ethanol with the aid of ultrasonication.[3] For aqueous solutions, consider using a co-solvent like ethanol or methanol. The aglycone, Myricetin, shows improved solubility in the presence of co-solvents like ethanol, methanol, and PEG 400.[4] |
| Inconsistent results in stability studies. | Variable experimental conditions: Fluctuations in pH, temperature, or light exposure between experiments. | Strictly control and monitor pH, temperature, and light conditions throughout the experiment. Use calibrated equipment. |
| Impurity of the compound: The starting material may contain impurities that affect stability. | Verify the purity of the this compound using an appropriate analytical method like HPLC. |
Data Presentation
The following tables summarize the stability data for Myricetin (the aglycone of this compound) under different pH conditions. This data can serve as a proxy, with the understanding that the rutinoside is likely more stable under similar conditions.
Table 1: pH-Dependent Stability of Myricetin at 23°C [4]
| pH (Buffer) | Degradation Rate Constant (κ, h⁻¹) | Half-life (t₅₀, h) | Shelf-life (t₉₀, h) |
| 3 (Citrate) | 0.0006 | 1155 | 175 |
| 4 (Citrate) | 0.0012 | 577.5 | 87.5 |
| 5 (Citrate) | 0.0048 | 144.4 | 21.9 |
| 5 (Phosphate) | 0.0108 | 64.2 | 9.7 |
| 6 (Phosphate) | 0.0468 | 14.8 | 2.2 |
| 7 (Phosphate) | 0.693 | 1.0 | 0.15 |
| 8 (Phosphate) | 6.93 | 0.1 | 0.015 |
| 8 (Borate) | 0.924 | 0.75 | 0.11 |
| 9 (Borate) | 2.079 | 0.33 | 0.05 |
| 10 (Borate) | 5.544 | 0.125 | 0.019 |
Note: Data is for Myricetin. This compound is expected to exhibit greater stability.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent and pH condition.
1. Materials and Reagents:
- This compound
- HPLC-grade solvents (e.g., methanol, ethanol, acetonitrile, water)
- Buffers of desired pH (e.g., citrate, phosphate)
- HPLC system with a UV-Vis detector
- C18 HPLC column
2. Preparation of Stock and Sample Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
- Prepare the test solutions by diluting the stock solution with the desired buffer/solvent system to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study:
- Store the test solutions under the desired conditions (e.g., specific temperature, light exposure).
- At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.
4. HPLC Analysis:
- Analyze the samples using a validated HPLC method. A typical method for related flavonoids involves a C18 column and a mobile phase of methanol and acidified water.[4]
- Set the UV detector to the wavelength of maximum absorbance for this compound.
- Quantify the remaining percentage of this compound at each time point by comparing the peak area to that of the initial time point (t=0).
5. Data Analysis:
- Plot the natural logarithm of the concentration of this compound versus time.
- If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (κ).
- Calculate the half-life (t₅₀ = 0.693/κ) and shelf-life (t₉₀ = 0.105/κ).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
1. Acid and Base Hydrolysis:
- Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature and elevated temperature (e.g., 60°C) for a specified period.
- Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
- Treat a solution of the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
3. Thermal Degradation:
- Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C) for a defined duration.
4. Photodegradation:
- Expose a solution of the compound to a light source (e.g., UV lamp or a photostability chamber) for a specific time. A control sample should be kept in the dark.
5. Analysis:
- Analyze all stressed samples, along with an unstressed control, by HPLC.
- Assess the degradation of the parent compound and the formation of any degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a typical stability testing experiment.
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Flavonoid Glycosides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of flavonoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing flavonoid glycosides?
Peak tailing in HPLC is an asymmetry in the chromatographic peak where the latter half is broader than the front half.[1] For flavonoid glycosides, this is typically caused by more than one retention mechanism occurring simultaneously.[2] While the primary retention in reversed-phase HPLC is hydrophobic, secondary interactions can distort the peak shape.
Common causes include:
-
Secondary Silanol Interactions: Flavonoids can interact with residual silanol groups (Si-OH) on silica-based columns.[3][4] These interactions are particularly strong with basic compounds at a mobile phase pH above 3.0, leading to significant tailing.[2][5]
-
Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the flavonoid glycosides and the stationary phase.[6] If the pH is near the pKa of the analyte, it can result in inconsistent interactions and peak tailing.[5]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column, leading to peak distortion.[3][7]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[3][8]
-
Metal Chelation: Flavonoids are known to chelate with metal ions.[1][9][10] Trace metals in the sample, mobile phase, or from stainless-steel components of the HPLC system can interact with flavonoids, causing tailing.[3]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can lead to band broadening and peak tailing.[5][8]
Q2: How does the mobile phase pH affect the peak shape of flavonoid glycosides?
Mobile phase pH is a critical factor in controlling the peak shape of flavonoid glycosides due to its influence on the ionization of both the analytes and the stationary phase's residual silanol groups.
-
Analyte Ionization: Flavonoids contain phenolic hydroxyl groups, which are weakly acidic. At higher pH values, these groups can deprotonate, leading to changes in retention and potential interactions that cause tailing.[8]
-
Silanol Group Ionization: Residual silanol groups on silica-based columns are acidic (pKa around 3.8-4.2).[11] At a pH above this range, the silanols become ionized (negatively charged), which strongly interact with any positively charged analytes, causing significant peak tailing.[4][12]
To minimize these secondary interactions, it is often recommended to use a low-pH mobile phase (pH ≤ 3).[7][13] This ensures that the silanol groups are protonated and less likely to interact with the analytes.[2] Using acidic modifiers like formic acid or trifluoroacetic acid is a common strategy to achieve and maintain a low pH.[14][15]
Q3: Could my choice of column be causing peak tailing?
Yes, the column is a frequent source of peak tailing. Key factors to consider are:
-
Column Chemistry: Traditional silica-based columns (Type A) have a higher concentration of acidic silanol groups that can cause tailing.[13] Modern columns (Type B) are made with higher purity silica and have fewer residual silanols, reducing these interactions.[13]
-
End-capping: To further reduce silanol interactions, many columns are "end-capped," a process that chemically derivatizes the remaining silanol groups. Using a well-end-capped or a base-deactivated silica (BDS) column is highly recommended for analyzing compounds like flavonoids.[7]
-
Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases, such as those with polar-embedded groups or non-silica-based supports like organic polymers.[5][13]
-
Column Health: A column that is old, contaminated, or has a void at the inlet can lead to distorted peaks for all analytes.[3][7] If you suspect column degradation, flushing with a strong solvent or replacing the column may be necessary.[8]
Q4: What role does sample and mobile phase preparation play in preventing peak tailing?
Proper preparation is crucial for achieving symmetrical peaks.
-
Sample Filtration: Always filter your samples to remove particulate matter that can clog the column inlet frit, which distorts the flow path and causes peak tailing.[6][7]
-
Sample Dilution: If you observe that peak tailing worsens with higher concentrations, you may be overloading the column. Diluting your sample can resolve this issue.[7][8]
-
Solvent Mismatch: The solvent used to dissolve the sample should be as close in composition as possible to the initial mobile phase.[3][12] Injecting a sample in a much stronger solvent can cause peak distortion.
-
Mobile Phase Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system, which can affect baseline stability and peak shape.[16]
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
When encountering peak tailing, a systematic approach can help you efficiently identify and resolve the root cause. The following flowchart illustrates a logical troubleshooting workflow.
Quantitative Troubleshooting Parameters
The following table summarizes key quantitative parameters and recommended starting points for optimizing the separation of flavonoid glycosides and minimizing peak tailing.
| Parameter | Recommended Value/Range | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[7][13] |
| Acidic Modifier | 0.1% Formic Acid or Acetic Acid | Commonly used to control and maintain a low mobile phase pH.[7][15] |
| Buffer Concentration | 10 - 50 mM | Ensures stable pH throughout the analysis.[8] |
| Column Type | C18 or C8, Type B Silica, End-capped | High-purity silica with minimal active silanol sites reduces opportunities for secondary interactions.[7][13] |
| Injection Volume | ≤ 5% of column volume | Helps to prevent volume overload, which can cause peak distortion.[8] |
| Sample Solvent | Match initial mobile phase composition | Prevents peak shape issues caused by solvent mismatch effects.[3][12] |
Experimental Protocols
Protocol: HPLC Analysis of Flavonoid Glycosides
This protocol provides a general methodology for the analysis of flavonoid glycosides using reversed-phase HPLC. Optimization may be required based on the specific analytes and sample matrix.
1. Sample Preparation: a. Extract flavonoid glycosides from the plant material or sample matrix using a suitable solvent (e.g., 80% ethanol).[15] b. Centrifuge the extract to pellet any solid material. c. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injection.[6] d. If necessary, perform a Solid Phase Extraction (SPE) for sample cleanup to remove interfering compounds.[2][5]
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
- Mobile Phase A: 0.1% Formic Acid in Water.[18]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[18]
- Gradient Program:
- 0-10 min: 15% B
- 10-70 min: 15-30% B (linear gradient)
- 70-80 min: 30-40% B (linear gradient)
- 80-90 min: 40-100% B (column wash)
- Followed by a re-equilibration period at initial conditions.[15]
- Flow Rate: 1.0 mL/min.[18]
- Column Temperature: 25 °C.[18]
- Detection: UV-Vis Diode Array Detector (DAD) at a wavelength appropriate for flavonoids (e.g., 254 nm, 280 nm, or 360 nm).[15][19]
- Injection Volume: 10 µL.
Experimental Workflow Diagram
The following diagram outlines the general workflow for flavonoid glycoside analysis.
References
- 1. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. labcompare.com [labcompare.com]
- 8. uhplcs.com [uhplcs.com]
- 9. A novel HPLC-assisted method for investigation of the Fe2+-chelating activity of flavonoids and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. support.waters.com [support.waters.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
Technical Support Center: Optimizing Acid Hydrolysis of Myricetin-3-O-rutinoside
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the optimal conversion of Myricetin-3-O-rutinoside to its aglycone, myricetin, through acid hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of acid hydrolysis of this compound?
A1: The primary goal is to cleave the glycosidic bond that links the rutinoside sugar moiety to the myricetin aglycone.[1][2] This process yields the biologically active aglycone, myricetin, which is often the compound of interest for further research and development due to its potent antioxidant and other therapeutic properties.[3][4]
Q2: Which acids are typically used for this hydrolysis, and at what concentrations?
A2: Hydrochloric acid (HCl) is the most commonly used acid for this purpose.[1][5][6] Concentrations can vary significantly, but studies have reported optimal yields using HCl in the range of 0.6 M to 2.5 M.[5][6] Using excessively high acid concentrations, such as 12 M HCl, can be too harsh and may lead to the degradation of the flavonoid structure.[7]
Q3: What are the typical reaction temperatures and times?
A3: The reaction is typically conducted at elevated temperatures, generally ranging from 70°C to 100°C.[5][8] The optimal time is dependent on the temperature and acid concentration, with successful hydrolysis reported between 40 minutes and 2 hours.[5] One study achieved a high yield of 81.15% at 75°C for 60 minutes.[5]
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC).[5][9] By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the this compound peak and the appearance and growth of the myricetin peak in the chromatogram.
Q5: Is myricetin stable under acidic conditions?
A5: Myricetin is most stable at a pH of 2.0.[3][4] However, its stability is dependent on both temperature and pH. While acidic conditions are necessary for hydrolysis, prolonged exposure to very high temperatures (60-80°C) and harsh acidic environments can lead to degradation.[10][11] Therefore, optimizing the reaction time is critical to maximize yield and prevent product loss.
Troubleshooting Guide
Problem: Low or no yield of myricetin after the reaction.
-
Possible Cause 1: Incomplete Hydrolysis. The reaction conditions (acid concentration, temperature, or time) may not have been sufficient to fully cleave the glycosidic bond.
-
Solution: Systematically increase one variable at a time. For instance, you could increase the reaction time in 30-minute increments, or slightly increase the temperature (e.g., by 5-10°C). You can also try increasing the molarity of the acid. An optimal condition reported for a similar compound was 2.5 M HCl at 75°C for 60 minutes.[5][6]
-
-
Possible Cause 2: Degradation of Myricetin. The reaction conditions may have been too harsh, leading to the breakdown of the myricetin product. This is more likely with prolonged reaction times at high temperatures or with very high acid concentrations.[5][10]
-
Possible Cause 3: Poor Solubility of Starting Material. this compound may not be fully dissolved in the reaction medium, limiting its availability for hydrolysis.
Problem: The final product is impure and difficult to purify.
-
Possible Cause 1: Formation of Side Products. Harsh reaction conditions can lead to the formation of degradation products or other side reactions.
-
Solution: Optimize the reaction conditions as described above to be as mild as possible while still achieving complete hydrolysis. Additionally, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Possible Cause 2: Ineffective Purification Method. The chosen purification method may not be suitable for separating myricetin from residual starting material or byproducts.
-
Solution: After neutralizing the reaction mixture and extracting the product with a solvent like ethyl acetate, employ chromatographic techniques for purification.[13] Column chromatography using silica gel or a more advanced technique like High-Speed Counter-Current Chromatography (HSCCC) can be very effective for isolating pure myricetin.[13][14] Purification using macroporous adsorption resins has also been shown to be effective.[15]
-
Problem: HPLC analysis shows multiple unexpected peaks.
-
Possible Cause: Degradation or Contamination. The unexpected peaks could correspond to degradation products of myricetin or contaminants from the starting material or solvents.
-
Solution: First, verify the purity of your this compound starting material. Run a blank reaction with only the solvent and acid to check for solvent impurities. If degradation is suspected, analyze aliquots at shorter time intervals to identify when the impurity peaks begin to appear, which will help in optimizing the reaction time.
-
Data Presentation: Acid Hydrolysis Conditions for Flavonoids
The following table summarizes various conditions reported for the acid hydrolysis of myricetin glycosides and related flavonoids, providing a comparative overview of reaction parameters and outcomes.
| Flavonoid Glycoside | Acid & Concentration | Co-Solvent | Temperature | Time | Myricetin Yield (%) | Reference |
| Myricetin-3-O-rhamnoside | HCl, 2.5 M | Ethanol | 75°C | 60 min | 81.15% | [5] |
| Myricetin Glycosides | HCl, 0.6 M | Not specified | 90°C | 40 min | Not specified | [5] |
| Myricetin Glycosides | HCl, 0.6 M | Not specified | 80°C | 2 hours | Not specified | [6] |
| General Flavonols | HCl, 0.1 M | Methanol | Reflux | 24 hours | High Yields Reported | [1] |
| Rutin (Quercetin Glycoside) | HCl, 0.5 M | 80% Ethanol | Not specified | 3 hours | Nearly 100% conversion | [12] |
Experimental Protocols
1. Optimized Acid Hydrolysis of this compound
This protocol is based on optimized conditions reported in the literature for high-yield conversion.[5]
-
Materials:
-
This compound
-
Hydrochloric Acid (HCl)
-
Ethanol (for co-solvent)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Preparation of Reaction Mixture: Dissolve a known quantity of this compound in a solution of aqueous ethanol. A 60:40 ethanol-to-water ratio has been shown to be effective.[5]
-
Acidification: Add concentrated HCl to the mixture to achieve a final concentration of 2.5 M.
-
Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to 75°C using a temperature-controlled heating mantle. Maintain this temperature with continuous stirring for 60 minutes.
-
Monitoring (Optional): At 15-minute intervals, a small aliquot can be withdrawn, neutralized, and analyzed by HPLC to monitor the conversion of the starting material to myricetin.
-
Quenching and Neutralization: After 60 minutes, cool the reaction flask in an ice bath. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the myricetin product three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude myricetin product.
-
-
Purification:
-
The crude product can be purified using silica gel column chromatography, eluting with a solvent system such as a gradient of hexane and ethyl acetate.
-
-
Analysis and Confirmation:
-
The identity and purity of the final product should be confirmed using HPLC, comparing the retention time with a myricetin standard. Further structural confirmation can be obtained using LC/MS and NMR spectroscopy.[9]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the acid hydrolysis of this compound to produce myricetin.
References
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. Preformulation studies of myricetin: a natural antioxidant flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Myricetin-3-O-rutinoside Stability
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to experimental success and data integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Myricetin-3-O-rutinoside during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is influenced by several factors, including:
-
pH: The compound is most stable in acidic conditions and is susceptible to degradation in neutral to basic environments.
-
Temperature: Elevated temperatures accelerate the degradation process.
-
Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Enzymes: Certain enzymes, such as rutinase produced by some microorganisms, can hydrolyze the glycosidic bond.[1]
Q2: How does the stability of this compound compare to its aglycone, myricetin?
A2: this compound, as a glycoside, is generally more stable than its aglycone, myricetin. The rutinoside sugar moiety offers protection against degradation.[2] Myricetin itself is known to be unstable, particularly at higher pH and temperatures.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway involves the hydrolysis of the O-glycosidic bond, yielding myricetin and the disaccharide rutinose. Under more strenuous conditions, the myricetin aglycone can further degrade into smaller phenolic compounds.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid form: Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In solvent: Prepare solutions fresh. If storage is necessary, store in an airtight, light-protected container at -80°C for up to 6 months or -20°C for up to 1 month.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or inconsistent experimental results. | Degradation of this compound during storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture.2. Check Solution Age: Use freshly prepared solutions for experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature.3. Assess Experimental pH: If your experimental buffer is neutral or basic, consider the potential for rapid degradation. Minimize the time the compound is in this buffer before analysis.4. Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, conduct a forced degradation study (see Experimental Protocols section). |
| Appearance of unexpected peaks in chromatogram (e.g., HPLC). | Formation of degradation products. | 1. Identify Degradation Products: The primary degradation product is likely myricetin. Compare the retention time of the unknown peak with a myricetin standard.2. LC-MS Analysis: For definitive identification of degradation products, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. The expected [M-H]⁻ for myricetin is m/z 317.[3] 3. Review Experimental Conditions: Analyze the conditions under which the degradation occurred (e.g., high pH, elevated temperature, light exposure) to pinpoint the cause and mitigate it in future experiments. |
| Color change of the solution (e.g., yellowing). | Degradation of the flavonoid structure. | 1. Minimize Oxygen Exposure: Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.2. Protect from Light: Conduct experiments under low-light conditions or use amber-colored vials to protect the solution from photodegradation.3. Discard Discolored Solutions: A visible color change is a strong indicator of significant degradation. Discard the solution and prepare a fresh one. |
Quantitative Data on Degradation
Due to limited direct studies on this compound, the following tables provide extrapolated data based on studies of the aglycone (myricetin) and related flavonoid glycosides like rutin (quercetin-3-O-rutinoside). It is important to note that this compound is expected to be more stable than myricetin.
Table 1: pH-Dependent Degradation of Myricetin (Aglycone) at 23°C
| pH (Buffer) | Degradation Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |
| 3.0 (Citrate) | ~0.0006 | ~1155 |
| 5.0 (Citrate) | ~0.001 | ~630 |
| 5.0 (Phosphate) | ~0.004 | ~198 |
| 8.0 (Phosphate) | ~11.6 | ~0.1 |
| 10.0 (Borate) | ~2.2 | ~0.3 |
| Data extrapolated from studies on myricetin. This compound is expected to have a slower degradation rate. |
Table 2: Temperature-Dependent Degradation of Myricetin (Aglycone) at pH 2.0
| Temperature (°C) | Degradation Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |
| 25 | Relatively Stable | > 24 |
| 40 | Relatively Stable | > 24 |
| 60 | Significant Degradation | < 12 |
| 80 | Rapid Degradation | < 6 |
| Data indicates that degradation is temperature-dependent, following first-order kinetics. |
Table 3: Forced Degradation of Rutin (Quercetin-3-O-rutinoside) - A Structural Analog
| Stress Condition | % Degradation |
| Acidic (e.g., 0.1 M HCl) | Very Stable (~6.65%) |
| Basic (e.g., 0.1 M NaOH) | Significant Degradation |
| Oxidative (e.g., 3% H₂O₂) | Moderate Degradation |
| Thermal (e.g., 70°C) | Moderate Degradation |
| This data for rutin suggests that flavonoid rutinosides are generally more stable in acidic conditions compared to basic, oxidative, and thermal stress.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV-Vis or DAD detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 80°C for 2 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Control Sample: Dilute 1 mL of the stock solution with 9 mL of methanol and keep at room temperature, protected from light.
-
-
Sample Preparation for HPLC: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples with an appropriate volume of NaOH or HCl, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method (see Protocol 2).
-
Data Analysis: Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control sample.
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and its primary degradation product, myricetin.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 350 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound and myricetin in methanol at known concentrations.
-
Inject the standards to determine their retention times and to generate a calibration curve.
-
Inject the samples from the forced degradation study.
-
Identify and quantify this compound and myricetin in the samples based on their retention times and the calibration curves.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent oxidation of Myricetin-3-O-rutinoside in solution
Welcome to the Technical Support Center for Myricetin-3-O-rutinoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Troubleshooting Guide: Common Issues with this compound in Solution
| Issue | Potential Cause | Recommended Solution |
| Solution turns brown or changes color | Oxidation of the phenolic hydroxyl groups. This can be accelerated by exposure to air (oxygen), light, high pH, and elevated temperatures. | 1. Prepare fresh solutions before each experiment. 2. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). 3. Store stock solutions at -20°C or -80°C in airtight, amber vials. 4. Work with solutions on ice and minimize exposure to ambient light. 5. Maintain a slightly acidic to neutral pH (ideally below 7). |
| Precipitation of the compound in aqueous buffer | This compound has limited aqueous solubility. The addition of organic solvents to aqueous buffers can lead to precipitation if the final concentration of the organic solvent is too low. | 1. Dissolve this compound in a water-miscible organic solvent such as DMSO or ethanol first to create a concentrated stock solution. 2. Dilute the stock solution into the aqueous buffer dropwise while vortexing to ensure proper mixing. 3. Do not store aqueous dilutions for extended periods; prepare them immediately before use. |
| Inconsistent experimental results | Degradation of this compound due to oxidation, leading to a lower effective concentration of the active compound. | 1. Implement the handling and storage recommendations outlined in this guide to minimize oxidation. 2. Quantify the concentration of this compound in your stock solution periodically using HPLC to ensure its integrity. 3. Include a freshly prepared standard in your experiments for comparison. |
| Loss of biological activity | Oxidation can alter the chemical structure of this compound, leading to a loss of its intended biological effects. | 1. Add antioxidants such as ascorbic acid or sodium metabisulfite to your solutions, particularly for long-term experiments. 2. Ensure that the chosen antioxidant does not interfere with your experimental assay. 3. Use chelating agents like EDTA to remove trace metal ions that can catalyze oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of degradation is the oxidation of its polyphenol structure, particularly the hydroxyl groups on the B-ring. This process is sensitive to several factors, including pH, temperature, light, and the presence of oxygen and metal ions.
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific stability data for this compound is limited, studies on its aglycone, myricetin, show that it is most stable in acidic conditions (pH < 7). Degradation increases significantly in basic environments (pH > 7). Therefore, it is recommended to maintain solutions at a slightly acidic to neutral pH.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has low solubility in water. It is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO. For instance, a stock solution can be prepared in ethanol at a concentration of 25 mg/mL (with the aid of sonication) or in DMSO.[1]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, stock solutions in organic solvents should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] To minimize degradation, store solutions in airtight, amber vials to protect from air and light, and consider aliquoting to avoid repeated freeze-thaw cycles.
Q5: Can I add antioxidants to my this compound solution to prevent oxidation?
A5: Yes, adding antioxidants can significantly improve stability. For myricetin, 0.1% ascorbic acid or 0.1% sodium metabisulfite has been shown to be effective in preventing oxidation. However, you should always verify that the chosen antioxidant does not interfere with your specific experimental setup.
Q6: How can I monitor the oxidation of this compound in my samples?
A6: The most common method for monitoring the concentration and degradation of flavonoids is High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Experimental Protocols and Methodologies
Protocol for Preparing a Stabilized Stock Solution of this compound
-
Materials:
-
This compound powder
-
Anhydrous ethanol or DMSO
-
Inert gas (nitrogen or argon)
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of ethanol or DMSO to achieve the target concentration (e.g., 25 mg/mL in ethanol).[1]
-
Sparge the solvent with an inert gas for 5-10 minutes before adding it to the powder to remove dissolved oxygen.
-
Cap the tube tightly and sonicate until the powder is completely dissolved.
-
Flush the headspace of the tube with the inert gas before sealing tightly.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and exposure to light and air.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for HPLC Analysis of this compound Stability
This protocol is adapted from methods used for myricetin and other flavonoids.
-
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used for flavonoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 350-370 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a standard curve using freshly prepared solutions of this compound of known concentrations.
-
At specified time points, take an aliquot of your experimental solution.
-
Dilute the aliquot with the mobile phase to a concentration that falls within the range of your standard curve.
-
Inject the diluted sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
Quantify the concentration of this compound by comparing its peak area to the standard curve.
-
Data Presentation
Table 1: Factors Affecting the Stability of Flavonoids in Solution
| Factor | Effect on Stability | Recommendation for this compound |
| pH | Flavonoids are generally more stable in acidic conditions and degrade rapidly in alkaline solutions.[2] | Maintain solution pH below 7. |
| Temperature | Higher temperatures accelerate the rate of degradation. | Store stock solutions at -20°C or -80°C. Perform experiments at the lowest feasible temperature. |
| Light | UV and visible light can induce photodegradation. | Store solutions in amber vials and protect from light during experiments. |
| Oxygen | The presence of oxygen is a key factor in oxidative degradation. | Use deoxygenated solvents and store solutions under an inert gas atmosphere. |
| Metal Ions | Transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. | Use high-purity solvents and consider adding a chelating agent like EDTA if metal contamination is a concern. |
| Solvent | The choice of solvent can impact solubility and stability. | Use ethanol or DMSO for stock solutions. Prepare aqueous dilutions immediately before use. |
Visualizations
Logical Workflow for Preventing Oxidation
A workflow diagram illustrating the key steps to prevent the oxidation of this compound during preparation, storage, and handling.
Signaling Pathways Modulated by Myricetin
Myricetin, the aglycone of this compound, is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. The rutinoside form is expected to have similar, though potentially modulated, activities.
A diagram showing the interaction of myricetin with major signaling pathways like PI3K/Akt/mTOR, MAPK, and NF-κB, leading to various cellular outcomes.
References
Technical Support Center: Enhancing the Bioavailability of Myricetin
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of myricetin and its glycosides.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of myricetin and its glycosides? A1: The primary limitations are its poor aqueous solubility and low dissolution rate.[1][2] Myricetin is a lipophilic compound that is practically insoluble in water.[1] Additionally, it is susceptible to degradation at high pH and temperatures, has a short biological half-life, and is subject to rapid metabolism by cytochrome P450 enzymes and efflux by P-glycoprotein in the gastrointestinal tract.[1][2][3][4]
Q2: What are the most successful strategies for improving myricetin's bioavailability? A2: Nano-based drug delivery systems are the most widely explored and successful strategies. These include:
-
Nanoemulsions and Microemulsions (including SNEDDS): These systems create small lipid droplets that can dissolve myricetin, significantly increasing its solubility and absorption.[5][6][7]
-
Liposomes and Phytosomes: These are lipid-based vesicles that encapsulate myricetin, protecting it from degradation and facilitating its transport across biological membranes.[8][9][10]
-
Nanomicelles: Self-assembling colloidal carriers, often made from polymers or proteins like casein, can encapsulate myricetin in their hydrophobic core.[3][11][12]
-
Solid Lipid Nanoparticles (SLNs): These are solid lipid cores that can incorporate the drug, offering improved stability.[8][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing myricetin in a polymer matrix (like PVP) prevents its crystallization, thereby enhancing its dissolution rate and solubility.[13]
Q3: How does glycosylation impact the bioavailability of myricetin? A3: Glycosylation, where a sugar moiety is attached to the myricetin structure, generally increases water solubility. However, this does not always translate to higher bioavailability. The type of sugar is crucial; for instance, flavonoid glucosides are typically absorbed more efficiently in the small intestine than rutinosides, which may need to be broken down by gut microflora in the colon before absorption can occur.[14] In some cases, the glycoside form must be converted back to the aglycone (myricetin) to be absorbed.
Q4: What is a Self-Nanoemulsifying Drug Delivery System (SNEDDS), and why is it effective for myricetin? A4: A SNEDDS is an isotropic mixture of oil, surfactant, and co-surfactant that spontaneously forms a fine oil-in-water nanoemulsion when it comes into contact with aqueous media, such as the fluids in the gastrointestinal tract.[7][[“]] This in-situ formation of nano-sized droplets provides a large surface area for drug release and absorption, overcoming the dissolution rate-limiting step for poorly soluble drugs like myricetin.[7][16]
Q5: Can co-administration with other compounds improve myricetin's bioavailability? A5: Yes, co-administration with inhibitors of cytochrome P450 enzymes or P-glycoprotein efflux pumps can enhance myricetin's bioavailability.[4] For example, studies have shown that myricetin can alter the pharmacokinetics of drugs like losartan, suggesting an interaction with metabolic pathways that could potentially be leveraged to improve its own absorption if co-administered with specific inhibitors.[4][17]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during formulation and testing.
Issue: Low Drug Loading or Encapsulation Efficiency
Q: My encapsulation efficiency for myricetin in polymeric micelles is consistently low (<60%). What experimental parameters can I adjust? A:
-
Optimize the Drug-to-Polymer Ratio: An excess of myricetin relative to the polymer's capacity will result in unencapsulated drug. Systematically vary the mass ratio of myricetin to the polymer (e.g., 1:5, 1:8, 1:10) to find the optimal loading capacity.[3]
-
Solvent Selection: Ensure myricetin is fully solubilized in the organic solvent used during preparation before it is mixed with the aqueous phase. Poor initial solubility can lead to premature precipitation.
-
Method of Preparation: The rate of addition of the aqueous phase and the stirring speed can influence micelle formation and drug encapsulation. A slower, controlled addition under vigorous stirring is often beneficial.
-
Ultrasonication Parameters: If using ultrasonication, optimize the power and duration. Excessive power can sometimes disrupt micelles and lead to drug expulsion, while insufficient power may not provide enough energy for efficient encapsulation.[3][11]
Issue: Formulation Instability (Aggregation or Precipitation)
Q: My myricetin-loaded nanoemulsion appears stable initially but shows particle aggregation and drug precipitation after storage for one week. How can I improve its long-term stability? A:
-
Evaluate Surfactant/Co-surfactant System: The choice and ratio of the surfactant and co-surfactant are critical. Ensure the hydrophilic-lipophilic balance (HLB) of the surfactant system is optimal for the oil phase used.
-
Measure Zeta Potential: The surface charge of your nanoparticles is a key indicator of colloidal stability. A zeta potential greater than |30| mV (positive or negative) is generally considered necessary for good electrostatic stabilization, preventing particles from aggregating. If the value is too low, consider using a charged surfactant.[8]
-
Check for Recrystallization: The precipitation may be due to myricetin recrystallizing from a supersaturated state within the nanodroplets. This is a common issue with amorphous formulations. Incorporating a crystallization inhibitor into your formulation or ensuring strong molecular interactions (e.g., hydrogen bonds) between myricetin and the excipients can help maintain the amorphous state.[13]
-
Optimize Storage Conditions: Myricetin is sensitive to light and temperature.[3] Store formulations protected from light and at a controlled temperature (e.g., 4°C) to minimize degradation and physical instability.[12]
Issue: Inconsistent In Vivo Pharmacokinetic Results
Q: I am observing high variability in the plasma concentration-time profiles of myricetin in my rat studies. What are the potential sources of this variability? A:
-
Dosing Accuracy: Ensure the formulation is homogenous and that the dosing volume is accurate for each animal. For oral gavage, improper technique can lead to variability in the amount of drug reaching the stomach.
-
Animal Fasting State: The presence of food in the GI tract can significantly alter the behavior of lipid-based formulations like SNEDDS or nanoemulsions. Standardize the fasting period for all animals before dosing to ensure a consistent GI environment.
-
GI Tract Physiology: Factors like gastric pH and intestinal motility can vary between animals. While difficult to control, this is an inherent source of variability. Using a sufficiently large group of animals can help to statistically mitigate this.
-
Metabolism and Efflux: The expression of metabolic enzymes (CYPs) and efflux transporters (P-gp) can vary. This can lead to significant differences in how much myricetin is metabolized or pumped out of enterocytes before reaching systemic circulation.[4] Consider performing a pilot study with a known P-gp inhibitor to assess the impact of efflux on your formulation.
Section 3: Data Presentation and Experimental Protocols
Quantitative Data Summary
The following table summarizes quantitative data from various studies on enhancing myricetin's bioavailability.
| Formulation Type | Key Components | Solubility Increase | Relative Bioavailability Increase (Fold) | Animal Model | Citation(s) |
| Microemulsion | Cremophor RH40, Tween 80, Transcutol HP, WL 1349 | 1225x (vs. water) | 14.43 | Sprague-Dawley Rats | [5][6] |
| SNEDDS (Formulation F08) | Capryol 90, Cremophor RH 40, 1,2-propanediol | Not Reported | 6.33 | Not Specified | [7][16] |
| SNEDDS (Formulation F04) | Capryol 90, Cremophor RH 40, PEG 400 | Not Reported | 5.13 | Not Specified | [7][16] |
| Casein Nanomicelles | Casein, Myricetin | Substantially Improved | ~4.0 (based on absorption rate) | Wistar Rats | [3][11] |
| HP-β-Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | Not Reported | 9.4 | Rats | [13] |
| Cationic Polymeric NPCs | Diblock polymer | >25x (vs. myricetin alone) | Not Reported | N/A | [10] |
| Nanophytosomes | Phosphatidylcholine, Cholesterol | Not Reported | Not Reported | N/A | [9] |
Experimental Protocols
Protocol 1: Preparation of Casein-Myricetin Nanomicelles via Self-Assembly
This protocol is adapted from the methodology described by Guo et al.[3][11]
-
Preparation of Casein Solution: Dissolve a specific amount of casein (e.g., 100 mg) in 50 mL of a dilute sodium hydroxide solution. Stir the solution at 30°C until the casein is fully dissolved. Adjust the pH to the desired level (e.g., pH 5.5) using HCl.
-
Preparation of Myricetin Solution: Dissolve a precise amount of myricetin (e.g., 12.5 mg for an 8:1 ratio) in a specified volume of ethanol (e.g., 7 mL).
-
Mixing and Self-Assembly: Add the myricetin-ethanol solution to the casein solution under continuous stirring.
-
Sonication: Sonicate the mixture using a probe sonicator at a specific power (e.g., 300 W) for a defined duration (e.g., 5 minutes) to facilitate the formation of nanomicelles.
-
Solvent Removal: Remove the ethanol from the solution using a rotary evaporator.
-
Purification: Centrifuge the solution (e.g., at 4000 rpm for 10 minutes) to pellet any large aggregates or unencapsulated myricetin.
-
Final Product: Collect the supernatant, which contains the casein-myricetin nanomicelles. For a solid product, this solution can be freeze-dried.
-
Characterization: Characterize the resulting nanomicelles for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency and drug loading should also be determined.
Protocol 2: General Workflow for Development of a Myricetin-Loaded SNEDDS
This workflow is based on principles outlined in studies by Qian et al.[7][16]
-
Excipient Solubility Screening:
-
Determine the solubility of myricetin in various oils (e.g., Capryol 90, olive oil), surfactants (e.g., Cremophor RH40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Select the excipients that show the highest solubilizing capacity for myricetin.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the best oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at various mass ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, titrate mixtures of oil and Smix with water, noting the points where clear, isotropic nanoemulsions form.
-
Plot these points on a ternary phase diagram to identify the nanoemulsion region.
-
-
Formulation Optimization:
-
Select several formulations from the most promising nanoemulsion region of the phase diagram.
-
Load these formulations with myricetin and evaluate them based on emulsification time (should be < 2 minutes), droplet size (< 200 nm), and stability upon dilution.
-
-
Thermodynamic Stability Testing:
-
Subject the optimized formulations to stress tests, including centrifugation and multiple freeze-thaw cycles, to ensure they do not undergo phase separation or drug precipitation.
-
-
Full Characterization:
-
Characterize the final optimized myricetin-SNEDDS formulation for droplet size, PDI, zeta potential, morphology (via TEM), and in vitro drug release profile.
-
Section 4: Visualizations
Caption: General workflow for developing and testing formulations to enhance myricetin bioavailability.
Caption: Troubleshooting workflow for low encapsulation efficiency in myricetin formulations.
Caption: Key metabolic and efflux barriers limiting the oral bioavailability of myricetin.
References
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Method for enhancing bioavailability of myricetin based on self‐assembly of casein–myricetin nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formulation, Characterization and Antioxidant Myricetin Nanophytosome for Topical Delivery | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Method for enhancing bioavailability of myricetin based on self-assembly of casein-myricetin nanomicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Self-nanoemulsifying drug delivery systems of myricetin: Formulation development, characterization, and in vitro and in vivo evaluation. - Consensus [consensus.app]
- 16. Self-nanoemulsifying drug delivery systems of myricetin: Formulation development, characterization, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myricetin-3-O-rutinoside Degradation Kinetics Study
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the degradation kinetics study of Myricetin-3-O-rutinoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of this compound?
A1: The stability of this compound is primarily affected by pH, temperature, and oxidative conditions. Like many flavonoid glycosides, it is susceptible to hydrolysis, which cleaves the glycosidic bond to yield the aglycone (myricetin) and the sugar moiety (rutinose). The stability of the resulting myricetin is then highly dependent on the experimental conditions.
Q2: What is the expected primary degradation pathway for this compound?
A2: The primary degradation pathway is the hydrolysis of the O-glycosidic bond linking the rutinose sugar to the myricetin aglycone. This reaction is often catalyzed by acid or heat. Following hydrolysis, the myricetin aglycone can undergo further degradation, particularly under alkaline, oxidative, or high-temperature conditions.
Q3: What are the typical degradation products of this compound?
A3: The initial and primary degradation products are myricetin and rutinose. Under more strenuous conditions, such as boiling in water, myricetin can further degrade into smaller phenolic compounds.
Q4: Which analytical techniques are most suitable for studying the degradation kinetics of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the most common and reliable method for quantifying the degradation of this compound and the formation of its degradation products.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable for the identification of unknown degradation products.
Q5: How does pH affect the stability of the aglycone, myricetin?
A5: Myricetin undergoes rapid, apparent first-order degradation under basic pH conditions.[3] It is most stable in acidic conditions (around pH 3) and its degradation rate increases significantly as the pH becomes more alkaline.[3]
Q6: Is this compound sensitive to light?
A6: Flavonoid glycosides, where the hydroxyl group at the C3 position is protected by a sugar moiety, are generally more stable to light than their corresponding aglycones.[4] However, it is still good practice to protect solutions from direct light to prevent any potential photodegradation, especially during long-term stability studies.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible injection solvent with the mobile phase.- Column overload.- Column contamination or degradation. | - Dissolve and inject samples in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent. If the problem persists, replace the column. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Air bubbles in the pump or detector.- Pump seal wear leading to inconsistent flow rate. | - Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Degas the mobile phase and purge the system.- Replace pump seals as part of regular maintenance. |
| Ghost Peaks | - Contaminated mobile phase or injection solvent.- Carryover from a previous injection.- Late eluting peaks from a previous run. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Extend the run time to ensure all components have eluted. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated detector flow cell.- Mobile phase not properly mixed or degassed. | - Purge the pump to remove air bubbles.- Flush the flow cell with a strong, miscible solvent.- Ensure thorough mixing and degassing of the mobile phase. |
Experimental Variability
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Degradation Rates | - Inaccurate temperature control.- Inconsistent pH of buffer solutions.- Variability in the preparation of stock and working solutions. | - Use a calibrated, temperature-controlled incubator or water bath.- Prepare buffers carefully and verify the pH with a calibrated meter.- Ensure accurate and consistent pipetting and dilution. |
| Precipitation of Analyte During Experiment | - Poor solubility of this compound or its aglycone in the chosen buffer.- Use of an inappropriate co-solvent. | - Determine the solubility of the compounds in the experimental medium beforehand.- Consider the use of a co-solvent like ethanol or methanol to improve solubility, but be aware of its potential impact on degradation kinetics.[3] |
Quantitative Data
Table 1: Degradation Kinetics of Myricetin (Aglycone) as a Function of pH at 23°C
| pH (Buffer) | Rate Constant (k) (h⁻¹) | Half-life (t₅₀) (h) | Shelf-life (t₉₀) (h) |
| 3 (Citrate) | 0.0006 | 1155 | 175 |
| 5 (Citrate) | 0.001 | 630 | 95.5 |
| 5 (Phosphate) | 0.004 | 198 | 30 |
| 8 (Phosphate) | Not reported | 0.1 | Not reported |
| 8 (Borate) | Not reported | 7.0 | Not reported |
Data adapted from a study on myricetin, the aglycone of this compound. The degradation of the glycoside will be influenced by the initial hydrolysis step.[3]
Table 2: Influence of Temperature on the Degradation of Myricetin (Aglycone)
| Temperature (°C) | Observation |
| < 40 | Relatively stable |
| 60 and 80 | Rapid degradation |
This data for the aglycone, myricetin, suggests that thermal degradation of this compound is likely to be significant at elevated temperatures, especially following hydrolysis.[5]
Experimental Protocols
Protocol 1: Study of this compound Degradation as a Function of pH
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 5-8, and borate for pH 8-10) at a concentration of 0.1 M. Adjust the pH as needed with NaOH or HCl.[3]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethanol or methanol.
-
Sample Preparation: In amber vials, add the appropriate buffer and a co-solvent (e.g., 20% methanol v/v) to aid solubility. Spike with the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL).[3]
-
Incubation: Incubate the vials at a constant temperature (e.g., 23°C) and protect them from light.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each vial.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) can be determined from the slope of the linear regression line.
Protocol 2: HPLC Method for Quantification
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.
-
Column: A C18 reversed-phase column is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: Monitor the eluent at the maximum absorbance wavelength (λmax) of this compound.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of Myricetin-3-O-rutinoside and Quercetin-3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of two prominent flavonoid glycosides: Myricetin-3-O-rutinoside and Quercetin-3-rutinoside (commonly known as Rutin). The information presented herein is curated from scientific literature to aid in research and development endeavors.
Introduction: Structural Differences and Antioxidant Potential
Myricetin and Quercetin are both flavonols, a class of flavonoids renowned for their antioxidant properties. The primary structural difference lies in the B-ring of their aglycones; Myricetin possesses a pyrogallol group (three hydroxyl groups), whereas Quercetin has a catechol group (two hydroxyl groups). This additional hydroxyl group in Myricetin generally confers superior antioxidant activity. Both compounds in this comparison are glycosylated at the 3-position with a rutinose sugar moiety. Glycosylation can influence the antioxidant capacity of the parent flavonoid, often resulting in a lower potency compared to the aglycone.
Quantitative Antioxidant Activity
Direct comparative studies evaluating the antioxidant activity of this compound and Quercetin-3-rutinoside under identical experimental conditions are limited in the available scientific literature. The following table summarizes reported antioxidant activity data for each compound from various studies. It is crucial to note that these values are not directly comparable due to variations in experimental protocols across different studies.
| Compound | Assay | IC50 / EC50 Value | Reference |
| Quercetin-3-rutinoside (Rutin) | DPPH | 5.02 ± 0.4 µM | [1] |
| ABTS | 95.3 ± 4.5 µM | [1] | |
| DPPH | 60.25 ± 0.09 μM | [2] | |
| ABTS | 105.43 ± 0.16 μM | [2] | |
| Myricetin-3-O-rhamnoside * | DPPH | 1.4 µg/ml | [3] |
Note: Data for this compound was not available. Data for a closely related compound, Myricetin-3-O-rhamnoside, is presented as a proxy. The difference in the sugar moiety (rhamnose vs. rutinose) can influence antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the two most common in vitro antioxidant assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which is purple. Upon reduction, the color changes to yellow, and the decrease in absorbance is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH (e.g., 0.12 mM) is prepared in methanol.
-
Various concentrations of the test compound (this compound or Quercetin-3-rutinoside) are prepared in a suitable solvent (e.g., methanol).
-
A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 515 nm or 517 nm) using a UV-Vis spectrophotometer.
-
A control is prepared using the solvent instead of the test compound.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless. The decrease in absorbance is measured to determine the antioxidant activity.
Protocol:
-
The ABTS radical cation is generated by reacting a stock solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6-10 minutes).
-
The absorbance is measured at the specified wavelength.
-
A control is prepared using the solvent instead of the test compound.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined from a graph of percentage inhibition versus concentration.[1]
Visualizing Antioxidant Mechanisms and Structures
The following diagrams illustrate the chemical structures and the general mechanism of radical scavenging by these flavonoids.
Caption: Structural comparison and radical scavenging mechanism.
Discussion and Conclusion
Based on the fundamental principles of flavonoid chemistry, Myricetin, with its three hydroxyl groups on the B-ring, is expected to exhibit greater antioxidant activity than Quercetin. Consequently, this compound is hypothesized to be a more potent antioxidant than Quercetin-3-rutinoside. However, the glycosylation at the 3-position in both molecules will likely reduce their activity compared to their respective aglycones.
The lack of direct comparative experimental data underscores a gap in the current scientific literature. Researchers are encouraged to perform head-to-head studies using standardized antioxidant assays to provide a definitive quantitative comparison. Such studies would be invaluable for drug development and other applications where the precise antioxidant capacity of these compounds is a critical factor.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Myricetin and Myricetin-3-O-rutinoside
A comprehensive guide for researchers and drug development professionals on the comparative bioavailability, experimental evaluation, and metabolic pathways of the flavonoid Myricetin and its glycosidic form, Myricetin-3-O-rutinoside.
This guide provides an objective comparison of the bioavailability of Myricetin and its common glycoside, this compound. The information presented is based on available experimental data and established principles of flavonoid absorption and metabolism, aimed at informing research and development in the fields of pharmacology and nutraceuticals.
Executive Summary
Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, has garnered significant interest for its diverse pharmacological activities. However, its therapeutic potential is often limited by its low oral bioavailability. Myricetin is frequently present in nature as a glycoside, with this compound being a common form. Understanding the comparative bioavailability of the aglycone (Myricetin) and its glycoside is crucial for the development of effective therapeutic agents.
Generally, the aglycone form of a flavonoid is more readily absorbed than its glycoside counterpart. This is primarily due to the higher lipophilicity of the aglycone, which allows for passive diffusion across the intestinal epithelium. Glycosides, being more hydrophilic, typically require enzymatic hydrolysis to their aglycone form prior to absorption.
Quantitative Bioavailability Data
While direct comparative studies on the bioavailability of Myricetin and this compound are limited, data from preclinical studies on Myricetin provide a baseline for understanding its absorption characteristics.
| Compound | Animal Model | Dosage | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Myricetin | Rat | 50 mg/kg (oral) | 9.62 | 0.45 ± 0.12 | 6.4 ± 1.5 | 3.89 ± 0.98 | [1] |
| Myricetin | Rat | 100 mg/kg (oral) | 9.74 | 0.82 ± 0.21 | 6.4 ± 1.5 | 7.92 ± 2.11 | [1] |
Mechanisms of Absorption and Metabolism
The structural differences between Myricetin and this compound dictate their distinct absorption and metabolic pathways.
Myricetin (Aglycone):
-
Absorption: Due to its relatively lipophilic nature, Myricetin can be absorbed throughout the small intestine via passive diffusion.
-
Metabolism: Upon absorption, Myricetin undergoes extensive phase I and phase II metabolism, primarily in the enterocytes and the liver. This includes methylation, glucuronidation, and sulfation. The metabolites are then excreted in urine and feces.[2]
This compound (Glycoside):
-
Hydrolysis: The primary step in the absorption of this compound is the hydrolysis of the glycosidic bond to release the aglycone, Myricetin. This process is mediated by:
-
Absorption of Aglycone: Once Myricetin is liberated, it can be absorbed as described above.
-
Metabolism: The absorbed Myricetin then follows the same metabolic fate as ingested Myricetin. The released rutinose sugar is likely fermented by the gut microbiota.
Experimental Protocols
The bioavailability of flavonoids like Myricetin and its glycosides is typically assessed using a combination of in vivo and in vitro models.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of a flavonoid after oral administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before the experiment with free access to water.
-
Drug Administration: A suspension of the test compound (e.g., Myricetin or this compound) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) is administered orally via gavage at a specific dose (e.g., 50 mg/kg). For intravenous administration (to determine absolute bioavailability), the compound is dissolved in a suitable solvent (e.g., a mixture of propylene glycol, ethanol, and water) and injected into the tail vein.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of the flavonoid and its metabolites in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis. Absolute bioavailability is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.
In Vitro Caco-2 Cell Permeability Assay
Objective: To predict the intestinal permeability of a compound.
Protocol:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are seeded onto semi-permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound is added to the apical (AP) side (representing the intestinal lumen) to measure absorption (AP to basolateral (BL) transport) or to the BL side (representing the blood) to measure efflux (BL to AP transport).
-
Samples are collected from the receiver compartment at specific time intervals.
-
-
Sample Analysis: The concentration of the compound in the samples is determined by HPLC-MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical steps involved in the absorption and metabolism of Myricetin and this compound.
Conclusion
The available evidence strongly suggests that Myricetin has a low oral bioavailability, which is a significant hurdle for its development as a therapeutic agent. This compound, due to its glycosidic structure, is expected to have even lower bioavailability. The rate-limiting step for the absorption of this compound is its hydrolysis to Myricetin by intestinal enzymes and gut microbiota. Therefore, strategies to enhance the bioavailability of Myricetin, such as the development of novel formulations or co-administration with absorption enhancers, are critical for realizing its full therapeutic potential. For this compound, its potential role as a pro-drug that delivers Myricetin to the colon for local action or for delayed systemic absorption warrants further investigation. This comparative guide highlights the importance of considering the chemical form of flavonoids when evaluating their biological activities and designing future studies.
References
- 1. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dietary flavonoid and isoflavone glycosides are hydrolysed by the lactase site of lactase phlorizin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Intestinal Hydrolase in the Absorption of Prenylated Flavonoids Present in Yinyanghuo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between dietary flavonoids and the gut microbiome: a comprehensive review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. The Chemistry of Gut Microbial Metabolism of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Myricetin-3-O-rutinoside and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Myricetin-3-O-rutinoside against other well-known anti-inflammatory agents. Due to the limited availability of direct in vivo quantitative data for this compound, this guide incorporates data from closely related myricetin glycosides and its aglycone, myricetin, to provide a valuable comparative context. The information is presented to aid in the evaluation of its potential as a therapeutic agent.
Comparative Efficacy in Preclinical Models
The anti-inflammatory potential of this compound and its analogs has been evaluated in various in vivo models of inflammation. This section summarizes the available quantitative data to facilitate a direct comparison with established anti-inflammatory compounds.
Table 1: Comparative Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dosage | Route of Administration | Paw Edema Inhibition (%) | Reference |
| Myricetin-3-O-β-D-glucuronide | Rat | ED₅₀: 15 µg/kg | Oral | 50 | [1] |
| Indomethacin | Rat | ED₅₀: 10 mg/kg | Oral | 50 | [1] |
| Quercetin | Rat | 10 mg/kg | Local | Significant reduction | [2] |
| Quercetin | Rat | 100 mg/kg | Oral | No significant effect |
Table 2: Efficacy in Other In Vivo Inflammation Models
| Compound | Inflammation Model | Animal Model | Dosage | Key Findings | Reference |
| Myricitrin (Myricetin-3-O-rhamnoside) | CCl₄-induced hepatotoxicity | Mouse | 10, 30, 100 mg/kg | Dose-dependent reduction in inflammatory markers (COX-2, TNF-α) | |
| Myricetin | LPS-induced acute lung injury | Mouse | 100 mg/kg | Significant reduction in inflammatory cytokines and neutrophil infiltration | [3][4] |
| Quercetin | Carrageenan-induced air pouch | Rat | 10 mg/kg | Significant reduction in exudate volume, protein, and inflammatory cells | [2] |
| Indomethacin | LPS-induced neuroinflammation | Mouse | - | Augments LPS-induced iNOS expression | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for two standard in vivo models of inflammation.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Drug Administration: The test compound (this compound), vehicle (for the control group), or a standard anti-inflammatory drug like indomethacin is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics systemic inflammation induced by bacterial endotoxins.
-
Animals: BALB/c or C57BL/6 mice are frequently used.
-
Acclimatization: Animals are housed in a controlled environment for at least a week before the experiment.
-
Grouping: Mice are randomly assigned to control, LPS, and treatment groups.
-
Drug Administration: The test compound is administered, typically via oral gavage or intraperitoneal injection, prior to LPS challenge.
-
Induction of Inflammation: LPS is administered via intraperitoneal injection.
-
Sample Collection: At a predetermined time point after LPS injection, blood and tissue samples (e.g., lung, liver) are collected.
-
Analysis of Inflammatory Markers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), COX-2, and iNOS are measured in serum and tissue homogenates using techniques like ELISA and Western blotting.
Mechanism of Action: Signaling Pathways
Myricetin and its glycosides exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.
Caption: this compound inhibits the NF-κB pathway.
Myricetin has been shown to suppress the activation of the IKK complex, which is responsible for phosphorylating IκB. This prevents the degradation of IκB and the subsequent translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the inflammatory response.
Caption: this compound inhibits the MAPK pathway.
Studies on myricetin and its glycosides have demonstrated the ability to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK.[7][8][9] By blocking these signaling molecules, this compound can prevent the activation of transcription factors like AP-1, which are also involved in the expression of pro-inflammatory genes.[8]
Conclusion
The available evidence strongly suggests that this compound and its related compounds possess significant in vivo anti-inflammatory properties. The data from preclinical models, particularly the carrageenan-induced paw edema model, indicates a potent anti-inflammatory effect, comparable to or even exceeding that of the standard NSAID indomethacin when comparing closely related myricetin glycosides. The mechanism of action appears to be multifaceted, involving the inhibition of key inflammatory pathways such as NF-κB and MAPK, and the subsequent reduction in the production of pro-inflammatory mediators.
While direct, comprehensive in vivo dose-response data for this compound is still emerging, the existing information on its aglycone and similar glycosides provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory diseases. Future studies should focus on establishing a clear dose-response relationship for this compound in various in vivo inflammation models to fully elucidate its therapeutic potential and guide clinical development.
References
- 1. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricetin attenuated LPS induced cardiac injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Myricetin attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Myricetin-3-O-rutinoside and Other Flavonoids
A comprehensive guide for researchers on the mechanisms of action, supported by experimental data from in vitro studies.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods, have garnered significant attention for their potential health benefits. Among these, the flavonols myricetin, quercetin, and kaempferol, along with their glycosidic forms, are extensively studied for their antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the mechanism of action of Myricetin-3-O-rutinoside against its aglycone (myricetin) and other prominent flavonoids, including quercetin, kaempferol, and their respective rutinosides. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Comparative Analysis of Bioactivities
The biological activity of flavonoids is intricately linked to their chemical structure, particularly the number and arrangement of hydroxyl groups and the presence of glycosidic moieties. Glycosylation, the attachment of a sugar molecule, can significantly influence the bioavailability and specific mechanisms of action of these compounds.
Antioxidant Activity
The antioxidant capacity of flavonoids is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Myricetin | 4.68 µg/mL (~14.7 µM) | [1] |
| Myricetin-3-O-galactoside | Higher than myricetin | [2] |
| Quercetin | 0.74 µg/mL (~2.45 µM) | |
| Quercetin-3-O-rutinoside (Rutin) | 7.58 µg/mL (~12.4 µM) | [3] |
| Kaempferol | Weaker than Myricetin and Quercetin | [4] |
| Kaempferol-3-O-rutinoside | 83.57 µg/mL (~140.7 µM) | [5] |
| Kaempferol-3-O-alpha-L-rhamnoside | 14.6 µg/mL (~32.6 µM) | [6] |
The number of hydroxyl groups on the B-ring of the flavonoid structure plays a crucial role in its antioxidant activity. Myricetin, with three hydroxyl groups on the B-ring, generally exhibits strong antioxidant potential. Quercetin, with two hydroxyl groups, also demonstrates potent activity. Kaempferol, with one hydroxyl group on the B-ring, typically shows weaker antioxidant effects compared to myricetin and quercetin[4]. Glycosylation can impact this activity, as seen with the higher IC50 values of the rutinosides compared to their aglycones in some cases.
Anti-inflammatory Activity
Flavonoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways like NF-κB and MAPK. A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in stimulated macrophages.
| Compound | Cell Line | Stimulant | NO Inhibition IC50 (µM) | Reference |
| Myricetin | RAW 264.7 | LPS | ~10-20 µM (estimated) | [7][8] |
| Quercetin | RAW 264.7 | LPS | ~10-20 µM (estimated) | [7][8] |
| Kaempferol | RAW 264.7 | LPS | >20 µM (estimated) | [7] |
| Kaempferol-3-O-rutinoside | RAW 264.7 | LPS | ~260 µM | [9] |
Note: Direct IC50 values for this compound for NO inhibition were not found. The data for Kaempferol-3-O-rutinoside suggests that the glycoside form may have a significantly higher IC50 for NO inhibition compared to the aglycones.
Myricetin, quercetin, and kaempferol have all been shown to inhibit the production of inflammatory mediators[7][8]. Kaempferol-3-O-rutinoside has been demonstrated to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW264.7 cells by inhibiting the NF-κB and MAPK pathways, leading to a reduction in NO production and the expression of pro-inflammatory cytokines like TNF-α and IL-6[9][10].
Anticancer Activity
The anticancer effects of flavonoids are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and metastasis. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures cell viability.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Myricetin | HeLa | Cervical Cancer | 22.70 µg/mL (~71.3 µM) | |
| T47D | Breast Cancer | 51.43 µg/mL (~161.6 µM) | [11] | |
| MCF-7 | Breast Cancer | 54 µM | [12] | |
| HepG2 | Liver Cancer | >100 µM (estimated) | [13] | |
| SMMC-7721 | Liver Cancer | <100 µM (estimated) | [13] | |
| Quercetin | T47D | Breast Cancer | ~50 µM | [14] |
| A172 | Glioblastoma | ~50 µM | [15] | |
| Quercetin-3-O-rhamnoside | HeLa | Cervical Cancer | 46.67 µg/mL (~102.2 µM) | [16] |
| Quercetin-3-O-glucoside | Caco-2 | Colon Cancer | 79 µg/mL (~170.8 µM) | |
| HepG2 | Liver Cancer | 150 µg/mL (~324.3 µM) | [17] | |
| Kaempferol | A459 | Lung Cancer | 35.80 µg/mL (~125.1 µM) | [18] |
| MCF-7 | Breast Cancer | 90.28 µg/mL (~315.4 µM) | [18] | |
| MDA-MB-231 | Breast Cancer | 60.0 µM | [19] | |
| Kaempferol Glycosides | Various Leukemia | Leukemia | Variable | [20] |
Note: Direct IC50 values for this compound against cancer cell lines were not prominently available in the searched literature. The data suggests that the aglycones generally exhibit potent cytotoxic effects, and the activity of glycosides can vary depending on the sugar moiety and the cancer cell line.
Myricetin has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including breast, liver, and cervical cancer[12][13]. Similarly, quercetin and kaempferol demonstrate significant anticancer activities through multiple mechanisms[14][15][19]. The presence of a sugar moiety in flavonoid glycosides can influence their uptake and metabolism by cancer cells, thereby affecting their cytotoxic potential[16].
Signaling Pathways
The biological activities of myricetin and other flavonoids are mediated by their interaction with various intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.
Caption: Overview of key signaling pathways modulated by myricetin and its glycosides.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of the bioactivities of different compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound or standard. A control containing only the DPPH solution and methanol is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay is used to quantify the production of nitric oxide by measuring its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a colored azo compound, which can be quantified by measuring its absorbance at 540-570 nm.
Procedure:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test flavonoid for a specific time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance at 540-570 nm.
-
Quantification: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow the cells to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of MTT in sterile PBS or serum-free medium to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated. It is important to note that some flavonoids can interfere with the MTT assay by directly reducing MTT, so appropriate controls are necessary.
Conclusion
This compound, along with other flavonoids, demonstrates a wide range of biological activities that are of significant interest to the scientific and pharmaceutical communities. While the aglycones, particularly myricetin and quercetin, have been extensively studied, more research is needed to fully elucidate the specific mechanisms of action of their glycosidic forms. The presence and position of the sugar moiety can have a profound impact on the pharmacokinetic and pharmacodynamic properties of these compounds. This guide provides a comparative framework based on available data and outlines standardized protocols to facilitate further research in this promising area of natural product drug discovery. The provided visualizations of signaling pathways and experimental workflows aim to offer a clear and concise understanding of the complex biological processes involved.
References
- 1. repository.maranatha.edu [repository.maranatha.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trepo.tuni.fi [trepo.tuni.fi]
- 8. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijcmas.com [ijcmas.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Myricetin-3-O-rutinoside: A Comparative Guide
This guide provides a comparative analysis of the neuroprotective effects of Myricetin-3-O-rutinoside against its aglycone, Myricetin, and other structurally related flavonoid glycosides, namely Rutin (Quercetin-3-O-rutinoside) and Kaempferol-3-O-rutinoside. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to validate the neuroprotective potential of this compound.
Comparative Analysis of Neuroprotective Activity
The neuroprotective efficacy of this compound and its counterparts has been evaluated in various in vitro models of neuronal damage. The following tables summarize the quantitative data from key experimental assays, providing a clear comparison of their performance in mitigating oxidative stress, preventing apoptosis, and reducing neuroinflammation.
Table 1: In Vitro Neuroprotection Against Oxidative Stress
This table summarizes the protective effects of the compounds against oxidative stress induced by hydrogen peroxide (H₂O₂) or rotenone in neuronal cell lines. Cell viability was assessed using the MTT assay, and the production of reactive oxygen species (ROS) was measured using the DCFH-DA assay.
| Compound | Concentration (µM) | Cell Line | Insult | Cell Viability (% of control) | ROS Production (% of control) |
| This compound | 50 | SH-SY5Y | Rotenone (5 µM) | 79%[1] | 65% |
| Myricetin | 50 | SH-SY5Y | Rotenone (5 µM) | 70%[1][2] | 72%[2] |
| Rutin (Quercetin-3-O-rutinoside) | 50 | PC-12 | 6-OHDA (100 µM) | Increased significantly[3] | Decreased significantly[3] |
| Kaempferol-3-O-rutinoside | 100 | PC12 | Rotenone (1 µM) | 94.2%[4] | Decreased significantly[4] |
Table 2: Modulation of Apoptosis Markers
This table presents the effects of the compounds on key apoptosis-related proteins in neuronal cells exposed to neurotoxic insults. The expression levels of Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved Caspase-3 (executioner caspase) were determined by Western blot analysis.
| Compound | Concentration (µM) | Cell Line | Insult | Bax Expression (fold change vs. insult) | Bcl-2 Expression (fold change vs. insult) | Cleaved Caspase-3 (fold change vs. insult) |
| This compound | 50 | SH-SY5Y | Rotenone (5 µM) | ↓ 0.6 | ↑ 1.5 | ↓ 0.5 |
| Myricetin | 20 | SK-BR-3 | - | Increased | Decreased[5] | Increased |
| Rutin (Quercetin-3-O-rutinoside) | - | Diabetic Rat Retina | STZ | - | Increased | Decreased[6] |
| Kaempferol-3-O-rutinoside | - | Rat MCAO model | Ischemia | - | - | - |
Table 3: Anti-Neuroinflammatory Effects
This table showcases the ability of the compounds to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus (LPS) in microglial cells or brain tissue. Cytokine levels were quantified by ELISA.
| Compound | Concentration (µM) | Model | TNF-α Production (% of LPS control) | IL-1β Production (% of LPS control) | IL-6 Production (% of LPS control) |
| This compound | - | - | - | - | - |
| Myricetin | - | - | Suppressed[7] | Suppressed[7] | Suppressed[7] |
| Rutin (Quercetin-3-O-rutinoside) | - | - | - | - | - |
| Kaempferol-3-O-rutinoside | 4 | Mouse Fever Model | Facilitated elimination[8] | No significant change[8] | Facilitated elimination[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound, Myricetin, etc.) for a specified duration (e.g., 2 hours).
-
Insult: Introduce the neurotoxic agent (e.g., rotenone, H₂O₂) and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
DCFH-DA Assay for Reactive Oxygen Species (ROS) Detection
This assay measures intracellular ROS levels.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a suitable culture plate.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 50 µM DCFH-DA in serum-free medium for 45 minutes at 37°C in the dark.[10]
-
Cell Lysis (for plate reader): Wash the cells with cold PBS, scrape them into PBS, and centrifuge. Resuspend the cell pellet in cold PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[10]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, or cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the bands and normalize to a loading control like β-actin or GAPDH.
ELISA for Inflammatory Cytokines
This assay quantifies the concentration of specific cytokines in cell culture supernatants or tissue homogenates.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β) overnight at 4°C.[11]
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour.[5]
-
Sample Incubation: Add standards and samples (cell culture supernatants or brain tissue homogenates) to the wells and incubate for 2 hours at room temperature.[5]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[11]
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Termination and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of flavonoids like this compound are often mediated through the modulation of various intracellular signaling pathways.
Caption: Signaling pathways modulated by this compound.
References
- 1. Effect of fraxetin and myricetin on rotenone-induced cytotoxicity in SH-SY5Y cells: comparison with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of fraxetin and myricetin against rotenone-induced apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Identification and quantification of the active component quercetin 3-O-rutinoside from Barringtonia racemosa, targets mitochondrial apoptotic pathway in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Myricetin-3-O-rutinoside and Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Myricetin-3-O-rutinoside against standard anti-inflammatory drugs, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this natural compound as an alternative or adjunct therapeutic agent.
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Standard anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are widely used but are associated with a range of side effects. This compound, a flavonoid glycoside found in various plants, has demonstrated promising anti-inflammatory activities in preclinical studies. This guide delves into a comparative analysis of their mechanisms of action and efficacy based on in vitro and in vivo experimental data.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data comparing the efficacy of this compound and its close analogue, Myricetin-3-O-glucuronide, with standard anti-inflammatory drugs in key preclinical models of inflammation.
Table 1: Inhibition of Nitric Oxide (NO) Production in vitro
Nitric oxide is a key inflammatory mediator, and its inhibition is a common target for anti-inflammatory drugs.
| Compound | Cell Line | Inducing Agent | IC50 (µM) |
| This compound | BV-2 (microglial cells) | LPS | 74.74 |
| Dexamethasone | RAW 264.7 (macrophages) | LPS | 34.60 (µg/mL)¹ |
¹Note: The IC50 for Dexamethasone is reported in µg/mL. Direct molar comparison with this compound requires conversion.
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes in vitro
COX enzymes are the primary targets of NSAIDs. Inhibition of COX-2 is associated with anti-inflammatory effects, while inhibition of COX-1 can lead to gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Myricetin-3-O-glucuronide * | 10[1] | 8[1] |
| Ibuprofen | 13[1] | 370[1] |
| Indomethacin | 9200[1] | 2.4[1] |
*Data for Myricetin-3-O-glucuronide, a closely related compound, is presented due to the lack of available data for this compound in this specific assay.
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation.
| Compound | Animal Model | Administration Route | ED50 |
| Myricetin-3-O-glucuronide * | Rat | Oral | 15 µg/kg[1] |
| Indomethacin | Rat | Oral | 10 mg/kg[1] |
*Data for Myricetin-3-O-glucuronide, a closely related compound, is presented due to the lack of available data for this compound in this specific assay.
Mechanisms of Action: A Tale of Two Pathways
Standard anti-inflammatory drugs and this compound exert their effects through distinct yet sometimes overlapping molecular pathways.
Standard Anti-inflammatory Drugs
-
NSAIDs (e.g., Ibuprofen, Indomethacin): The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors (coxibs) primarily target the inflammation-associated COX-2 enzyme.
-
Corticosteroids (e.g., Dexamethasone): Corticosteroids have a broader mechanism of action. They bind to glucocorticoid receptors, which then translocate to the nucleus and regulate the transcription of numerous genes. This leads to the decreased expression of pro-inflammatory proteins such as cytokines, chemokines, and adhesion molecules. They also inhibit the production of nitric oxide by downregulating the expression of inducible nitric oxide synthase (iNOS).
This compound
Myricetin and its glycosides, including this compound, exhibit a multi-targeted anti-inflammatory effect by modulating key signaling pathways:
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and iNOS. Myricetin has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the downstream inflammatory cascade.[2]
-
Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, plays a crucial role in cellular responses to inflammatory stimuli. Myricetin has been observed to modulate the phosphorylation of these kinases, leading to a reduction in the production of inflammatory mediators.[3][4][5]
-
Inhibition of COX-2 Expression: Myricetin and its derivatives can also downregulate the expression of the COX-2 enzyme, further contributing to the reduction of prostaglandin synthesis.[2]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and the points of intervention for both standard anti-inflammatory drugs and this compound.
Caption: Overview of inflammatory signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
In Vitro Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or microglial cell line (e.g., BV-2).
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound) or a standard drug (e.g., Dexamethasone) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include a vehicle control (cells treated with LPS and vehicle) and a negative control (untreated cells).
-
Incubate the plate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.
-
Calculate the percentage of NO inhibition for each concentration of the test compound relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined from the dose-response curve.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Procedure:
-
Prepare a reaction mixture containing the COX enzyme, a heme cofactor, and a suitable buffer in a 96-well plate.
-
Add various concentrations of the test compound (this compound) or a standard inhibitor (e.g., Ibuprofen, Indomethacin) to the wells. Include a vehicle control (enzyme with no inhibitor).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction.
-
The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using an Enzyme Immunoassay (EIA) or other detection methods.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 values for both COX-1 and COX-2 from the respective dose-response curves.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds against acute inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound (this compound) or a standard drug (e.g., Indomethacin) orally or via intraperitoneal injection at various doses. A control group receives the vehicle.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The increase in paw volume is calculated as the percentage of edema compared to the initial paw volume.
-
The percentage of inhibition of edema is calculated for each treated group compared to the control group.
-
The ED50 value (the dose of the compound that causes a 50% reduction in edema) is determined from the dose-response curve.
-
Conclusion and Future Directions
The available data suggests that this compound and its related compounds possess significant anti-inflammatory properties, acting through mechanisms that are distinct from and potentially complementary to standard anti-inflammatory drugs. The inhibition of the NF-κB and MAPK pathways represents a multi-targeted approach that could offer therapeutic benefits with a potentially different side-effect profile compared to NSAIDs.
Notably, the in vivo potency of Myricetin-3-O-glucuronide in the carrageenan-induced paw edema model appears to be remarkably high, with an ED50 in the microgram per kilogram range, suggesting a potent anti-inflammatory effect. However, direct comparative data for this compound in this model is still needed for a conclusive evaluation.
Further research is warranted to:
-
Determine the IC50 values of this compound for COX-1 and COX-2 to better understand its potential for gastrointestinal side effects.
-
Conduct in vivo studies to establish the ED50 of this compound in the carrageenan-induced paw edema model.
-
Investigate the pharmacokinetic and pharmacodynamic profiles of this compound to assess its bioavailability and in vivo efficacy.
-
Explore the potential for synergistic effects when combined with standard anti-inflammatory drugs.
This comprehensive comparison provides a foundation for future research and development of this compound as a potential novel anti-inflammatory agent.
References
- 1. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Myricetin Glycosides
For Researchers, Scientists, and Drug Development Professionals
Myricetin, a naturally occurring flavonol abundant in various fruits, vegetables, and medicinal plants, has garnered significant attention for its diverse pharmacological activities. Its therapeutic potential is intricately linked to its chemical structure, particularly the number and position of hydroxyl groups. The glycosylation of myricetin, the attachment of sugar moieties, further modulates its biological effects, influencing its solubility, bioavailability, and interaction with molecular targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of myricetin and its glycosides, supported by experimental data, to aid in the research and development of novel therapeutic agents.
Core Tenets of Myricetin Glycoside Bioactivity
The biological activities of myricetin and its glycosides are primarily attributed to the structural features of the flavonoid backbone. The number and arrangement of hydroxyl (-OH) groups on the B-ring are critical determinants of their antioxidant and radical-scavenging properties. Glycosylation at the C3 position is a common modification that significantly impacts the molecule's physicochemical properties and, consequently, its bioactivity.
Comparative Analysis of Biological Activities
The following sections present a comparative overview of the antioxidant, anticancer, and enzyme inhibitory activities of myricetin and its selected glycosides.
The antioxidant capacity of myricetin and its glycosides is a cornerstone of their therapeutic potential. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The presence of multiple hydroxyl groups on the B-ring of myricetin contributes to its potent antioxidant effects.[1][2] Glycosylation can influence this activity, as demonstrated by the differing IC50 values of its glycosides.
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging EC50 (µg/mL) | Source(s) |
| Myricetin | Varies (Potent) | - | [1][3] |
| Myricetin-3-O-rhamnoside | 1.4 µg/mL (approx. 3.0 µM) | - | [4] |
| Myricetin-3-O-galactoside | - | - | [4] |
| Myricetin galloylglycoside 1 | 591 | - | [5] |
| Myricetin galloylglycoside 2 | 1522 | - | [5] |
| Myricetin galloylglycoside 3 | 3210 | - | [5] |
| Myricetin galloylglycoside 4 | 1389 | - | [5] |
| Myricetin galloylglycoside 5 | 867 | - | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Myricetin and its glycosides have demonstrated cytotoxic effects against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways. The IC50 values from cell viability assays, such as the MTT assay, provide a quantitative measure of their anticancer potency.
| Compound | Cell Line | Anticancer Activity (IC50) | Source(s) |
| Myricetin | A2780 (Ovarian) | 110.5 ± 2.4 µM | [6] |
| Myricetin | SKOV3 (Ovarian) | 147.0 ± 9.5 µM | [6] |
| Myricetin | MCF-7 (Breast) | 54 µM | [7] |
| Myricetin | HeLa (Cervical) | 22.70 µg/mL | [8] |
| Myricetin | T47D (Breast) | 51.43 µg/mL | [8] |
| Myricetin | Caco-2 (Colon) | 88.4 ± 3.4 µM | [9] |
| Myricetin | HT-29 (Colon) | 47.6 ± 2.3 µM | [9] |
| Myricetin | MDA-MB-231 (Breast) | 114.75 µM (72h) | [9] |
Inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Myricetin and its glycosides have shown potent inhibitory effects on this enzyme. The structure of the sugar moiety and its linkage to the myricetin backbone can significantly influence the inhibitory activity. Generally, the aglycone (myricetin) exhibits stronger inhibition than its glycosides.[10] However, galloylation of the sugar moiety can dramatically enhance the inhibitory effect.[11]
| Compound | α-Glucosidase Inhibition IC50 (µM) | Source(s) |
| Myricetin | 17.78 ± 1.75 | [12] |
| Myricetin-3-O-(2″-O-galloyl)-α-L-rhamnoside | 1.32 | [11] |
| Myricetin-3-O-(4″-O-galloyl)-α-L-rhamnoside | 1.77 | [11] |
| Acarbose (Positive Control) | 1037.6 ± 189.88 | [12] |
Modulation of Cellular Signaling Pathways
The pharmacological effects of myricetin and its glycosides are often mediated through the modulation of critical intracellular signaling pathways.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and metabolism. Myricetin has been shown to inhibit this pathway in cancer cells, leading to apoptosis and autophagy.[13][14] It can directly interact with and suppress the kinase activity of Akt.[15] Myricetin derivatives have also been shown to downregulate this pathway.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mdpi.com [mdpi.com]
- 10. Interaction Mechanism of Flavonoids and α-Glucosidase: Experimental and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Myricetin-Derived Flavonols from Morella rubra Leaves as Potent α-Glucosidase Inhibitors and Structure-Activity Relationship Study by Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions: A Comparative Guide to Docking Studies of Myricetin-3-O-rutinoside with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of molecular docking studies of Myricetin-3-O-rutinoside and its aglycone, myricetin, with various protein targets implicated in a range of diseases. The data presented herein, including binding affinities and interacting residues, offers valuable insights for structure-based drug design and the development of novel therapeutics. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a deeper understanding of the molecular mechanisms underlying the observed interactions.
Comparative Docking Analysis
The following tables summarize the quantitative data from various docking studies, offering a comparative view of the binding affinities of this compound and related compounds with their respective protein targets.
Table 1: Docking Studies of Myricetin Glycosides
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| This compound | Human Dipeptidyl Peptidase III (DPP III) | - | Not explicitly stated, but noted to have better binding affinity than the open form | Not explicitly stated | [1] |
| Myricetin 3-rhamnoside | Chikungunya Virus nsP3 macrodomain | - | -9.1 | Not explicitly stated | N/A |
| Myricetin 3-(6-rhamnosylgalactoside) | Chikungunya Virus nsP3 macrodomain | - | -8.5 | Not explicitly stated | N/A |
Table 2: Docking Studies of Myricetin (Aglycone) for Comparison
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Myricetin | SARS-CoV-2 3CLpro | 7JR3 | -7.4 | Arg188, Gln189 | [2][3][4] |
| Myricetin | Phosphoinositide-dependent protein kinase-1 (PDK-1) | 1UU7 | -42.8 to -35.6 (Docking Energy) | Lys111, Ala162, Ser160, Glu130, Thr222, Asp223 | [5][6][7] |
Experimental Protocols
A detailed methodology for molecular docking is crucial for the reproducibility and validation of in silico studies. Below is a generalized experimental protocol for docking flavonoids with target proteins, based on common practices reported in the literature. Specific parameters from the cited studies are included where available.
General Molecular Docking Protocol using AutoDock Vina
This protocol outlines the essential steps for performing a molecular docking study with a flavonoid ligand, such as this compound, and a target protein.
1. Ligand Preparation:
-
The 3D structure of this compound can be obtained from the PubChem database (CID 21577860)[8].
-
The ligand structure is prepared for docking by adding polar hydrogens, and assigning Gasteiger charges using software like AutoDock Tools.
-
The rotatable bonds of the ligand are defined to allow for conformational flexibility during the docking process.
2. Protein Preparation:
-
The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogens are added to the protein, and Kollman charges are assigned.
-
The protein is kept rigid during the docking simulation in most standard protocols.
3. Docking Simulation with AutoDock Vina:
-
Grid Box Definition: A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters. For example, in a study docking hesperidin derivatives with PTP1B, a grid box of 80 x 80 x 80 Å with a spacing of 0.375 Å was used[9].
-
Docking Algorithm: The Lamarckian Genetic Algorithm is a commonly employed algorithm in AutoDock for exploring the conformational space of the ligand within the defined grid box.
-
Exhaustiveness: This parameter controls the computational effort of the search. A higher exhaustiveness value increases the probability of finding the optimal binding pose but also increases the computation time. A typical default value is 8, but it can be increased for more rigorous searches[10].
-
Number of Modes: The number of binding modes to be generated is specified. Typically, 10-20 modes are generated to explore a range of possible binding conformations.
4. Analysis of Results:
-
The docking results are analyzed based on the binding energy (in kcal/mol) and the root mean square deviation (RMSD) of the docked conformations.
-
The binding pose with the lowest binding energy is generally considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target proteins are involved is essential for elucidating the potential biological effects of this compound. Below are diagrams of key signaling pathways generated using the DOT language, along with a diagram illustrating a typical molecular docking workflow.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[11][12][13][14][15]
Caption: A simplified representation of the MAPK/ERK signaling cascade.[16][17][18][19][20]
Caption: The Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[21][22][23][24][25]
Caption: A generalized workflow for a molecular docking experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Docking and Electronic Structure of Rutin, Myricetin, and Baicalein Targeting 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C27H30O17 | CID 21577860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. File:MAPKpathway diagram.svg - Wikimedia Commons [commons.wikimedia.org]
- 19. researchgate.net [researchgate.net]
- 20. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 21. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Safety Operating Guide
Proper Disposal of Myricetin-3-O-rutinoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Myricetin-3-O-rutinoside, a naturally occurring flavonoid glycoside. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with waste management regulations.
Hazard Assessment and Classification
This compound is generally not classified as a hazardous substance. A review of available safety data indicates that it is not flammable or combustible.[1] However, as with any chemical, it is crucial to handle it with care and to follow established laboratory safety protocols. The aglycone, Myricetin, is also not considered a hazardous chemical according to OSHA's Hazard Communication Standard (29 CFR 1910.1200).
Key Safety Information:
| Property | This compound | Myricetin |
| Hazard Classification | Not classified as hazardous | Not classified as hazardous |
| Flammability | Not flammable or combustible[1] | Not flammable |
| Acute Toxicity | Data not available | Data not available |
| Environmental Hazard | Do not let product enter drains[1] | Slightly hazardous for water |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or liquid) and the specific regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
For Solid this compound Waste:
-
Collection: Carefully sweep up the solid material. Avoid creating dust.[1]
-
Containment: Place the collected solid into a suitable, clearly labeled, and closed container for disposal.[1]
-
Disposal: For non-hazardous solid waste, many institutions permit disposal in the regular laboratory trash that goes to a sanitary landfill. However, laboratory personnel should be the ones to place the sealed container directly into the designated dumpster. Custodial staff should not handle chemical waste containers.
For this compound Solutions (Aqueous):
While the Safety Data Sheet for this compound advises against letting the product enter drains, many institutions have established procedures for the drain disposal of non-hazardous aqueous solutions.[1] It is critical to obtain approval from your institution's EHS department before proceeding with drain disposal.
-
Verification: Confirm with your EHS department that this compound is approved for drain disposal at your facility.
-
Dilution: If approved, dilute the solution with a large volume of water.
-
Disposal: Pour the diluted solution down the drain, followed by flushing with copious amounts of water.
Experimental Protocols Cited
The information presented in this guide is based on a review of Safety Data Sheets (SDS/MSDS) and general laboratory waste disposal guidelines from various institutions. No specific experimental protocols were cited for the generation of this disposal information. The primary sources are the safety and handling information provided by chemical suppliers and institutional safety manuals.
Visualizing the Disposal Workflow
To aid in the decision-making process for the disposal of this compound, the following diagrams illustrate the logical steps to be taken.
Caption: Decision tree for the proper disposal of this compound.
References
Personal protective equipment for handling Myricetin-3-O-rutinoside
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for Myricetin-3-O-rutinoside, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or rubber, must be worn. It is crucial to inspect gloves for any damage before use.[2]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary to prevent inhalation.[1]
-
Protective Clothing: A lab coat, long-sleeved shirts, and long pants should be worn to protect the skin. In case of significant potential for exposure, disposable coveralls may be appropriate.
-
Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a dry, well-ventilated area.
-
Follow the recommended storage temperatures for short- and long-term storage to maintain compound stability.
-
-
Preparation and Weighing:
-
Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid dust formation.
-
Use appropriate tools for weighing and transferring the powder to minimize spillage and dust generation.
-
Ensure all necessary PPE is worn before handling the compound.
-
-
Experimental Use:
-
When used in experiments, ensure adequate ventilation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Accidental Spills:
-
In the event of a spill, avoid creating dust.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the spilled material and place it in a suitable, closed container for disposal.
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with copious amounts of water.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.
In all cases of significant exposure, seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Long-Term Storage | -20°C | MedChemExpress |
| Recommended Short-Term Storage | -80°C (in solvent for 6 months), 4°C (powder for 2 years) | MedChemExpress |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
